Civorebrutinib
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
2155853-43-1 |
|---|---|
Molecular Formula |
C23H22ClN7O2 |
Molecular Weight |
463.9 g/mol |
IUPAC Name |
5-amino-3-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C23H22ClN7O2/c24-15-3-6-18(28-11-15)33-17-4-1-14(2-5-17)20-19(22(27)32)21(26)31(29-20)16-7-8-23(9-10-23)30(12-16)13-25/h1-6,11,16H,7-10,12,26H2,(H2,27,32)/t16-/m1/s1 |
InChI Key |
OSEITUBGGJDFBK-MRXNPFEDSA-N |
Isomeric SMILES |
C1CC2(CC2)N(C[C@@H]1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Canonical SMILES |
C1CC2(CC2)N(CC1N3C(=C(C(=N3)C4=CC=C(C=C4)OC5=NC=C(C=C5)Cl)C(=O)N)N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
A Deep Dive into Civorebrutinib's Mechanism of Action in B-Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action for civorebrutinib, a novel Bruton's tyrosine kinase (BTK) inhibitor. It details its role within the B-cell receptor (BCR) signaling pathway, presents comparative quantitative data for BTK inhibitors, outlines key experimental protocols for inhibitor characterization, and discusses mechanisms of resistance.
Introduction to this compound and B-Cell Signaling
This compound is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor developed for the treatment of B-cell malignancies and autoimmune diseases.[1] BTK is a non-receptor tyrosine kinase belonging to the Tec family of kinases and is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] This pathway is fundamental for B-cell development, differentiation, proliferation, and survival. In many B-cell cancers, malignant cells are heavily dependent on chronic BCR signaling for their growth and survival, making BTK a prime therapeutic target.[3] this compound, like other covalent BTK inhibitors, is designed to specifically and irreversibly block the enzymatic activity of BTK, thereby disrupting this critical survival pathway in malignant B-cells.
The B-Cell Receptor (BCR) Signaling Cascade
The activation of B-cells is initiated by the binding of an antigen to the B-cell receptor on the cell surface. This event triggers a complex intracellular signaling cascade.
-
Initiation: Antigen binding leads to the clustering of BCRs and the activation of associated co-receptors, CD79A and CD79B. This recruits and activates Src-family kinases, such as LYN, which phosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/B.
-
Signal Amplification: The phosphorylated ITAMs serve as docking sites for spleen tyrosine kinase (SYK). SYK is activated upon binding and subsequently phosphorylates several downstream adapter proteins, including B-cell linker protein (BLNK).
-
BTK Activation: This signaling complex facilitates the recruitment and activation of BTK. BTK autophosphorylates and is also phosphorylated by SYK and LYN, leading to its full enzymatic activation.
-
Downstream Effectors: Activated BTK is a critical signaling node that phosphorylates and activates key downstream effectors, most notably Phospholipase C gamma 2 (PLCγ2).[3]
-
Second Messengers and Transcription Factors: Activated PLCγ2 cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). These events culminate in the activation of several transcription factors, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which translocates to the nucleus to promote the expression of genes essential for B-cell proliferation, survival, and differentiation.[3][4]
This compound's Core Mechanism of Action
This compound is an irreversible covalent inhibitor of BTK. Its mechanism centers on the specific and targeted disruption of the BCR signaling cascade.
-
Covalent Binding: this compound is designed to form a stable, covalent bond with a specific cysteine residue (Cys481) located within the ATP-binding site of the BTK enzyme. This covalent interaction is irreversible, leading to the permanent inactivation of the enzyme.
-
Inhibition of Kinase Activity: By occupying the ATP-binding pocket and forming this covalent bond, this compound prevents BTK from binding to ATP, its essential co-factor for kinase activity. This blockade completely abrogates BTK's ability to phosphorylate its downstream substrate, PLCγ2.
-
Downstream Signal Blockade: The inhibition of PLCγ2 activation halts the entire downstream signaling cascade. The production of second messengers IP3 and DAG is prevented, which in turn suppresses calcium mobilization, PKC activation, and ultimately, the activation of pro-survival transcription factors like NF-κB. This leads to decreased B-cell proliferation and the induction of apoptosis in malignant B-cells that rely on this pathway.[5]
References
- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Item - In vitro and in vivo studies of Bruton tyrosine kinase (BTK) mutations and inhibition - Karolinska Institutet - Figshare [openarchive.ki.se]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Detailed safety profile of acalabrutinib vs ibrutinib in previously treated chronic lymphocytic leukemia in the ELEVATE-RR trial - PMC [pmc.ncbi.nlm.nih.gov]
Civorebrutinib: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Civorebrutinib, also known as SN1011 and WS-413, is a third-generation, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical signaling molecule in the B-cell receptor (BCR) pathway and is also involved in the function of various myeloid cells.[1] Its dysregulation is implicated in the pathophysiology of numerous autoimmune diseases. This compound's high selectivity and covalent mechanism of action position it as a promising therapeutic candidate for a range of autoimmune disorders, including multiple sclerosis, pemphigus, and certain kidney diseases.[1] This technical guide provides a detailed overview of the discovery, synthesis, and preclinical evaluation of this compound.
Discovery of this compound
The discovery of this compound was guided by a strategy to develop a highly selective and potent BTK inhibitor with a favorable safety profile, a common goal for third-generation BTK inhibitors. The core chemical scaffold of this compound is a 5-aminopyrazole carboxamide. This scaffold was rationally designed to optimize interactions with the BTK active site while minimizing off-target effects, particularly against other kinases that have a cysteine residue in a homologous position to Cys481 in BTK.
The discovery process likely involved the synthesis and screening of a library of 5-aminopyrazole carboxamide derivatives. The structure-activity relationship (SAR) studies would have focused on modifying substituents on the pyrazole ring, the phenyl ring, and the spirocyclic moiety to enhance potency, selectivity, and pharmacokinetic properties. The cyano group on the spirocyclic amine likely serves as the covalent warhead, forming a reversible covalent bond with the Cys481 residue in the ATP-binding pocket of BTK. This covalent interaction provides a prolonged duration of action that extends beyond the plasma half-life of the drug.
Mechanism of Action
This compound is a covalent inhibitor of Bruton's tyrosine kinase. It forms a covalent bond with the cysteine residue at position 481 (Cys481) in the active site of the BTK enzyme. This irreversible binding blocks the kinase activity of BTK, thereby inhibiting the downstream signaling pathways that are dependent on BTK.
Quantitative Data
| Parameter | Value | Reference |
| Chemical Formula | C₂₃H₂₂ClN₇O₂ | [2] |
| Molecular Weight | 463.92 g/mol | [2] |
| BTK IC₅₀ | 0.5 - 4 nM | [1] |
| Kinase Selectivity | >700-fold vs. EGFR, ITK, Lck, SRC, LYN, JAK3 | [1] |
| BTK Receptor Occupancy | >80% sustained over 24h in humans | [1] |
Synthesis of this compound
The synthesis of this compound is detailed in patent WO2017198050A1. The core of the synthesis involves the construction of the substituted 5-aminopyrazole-4-carboxamide and its subsequent coupling with the chiral spirocyclic amine. A plausible synthetic route based on the information in the patent is outlined below.
Experimental Protocols
General Procedure for the Synthesis of the Pyrazole Core (as adapted from related syntheses):
A substituted phenylhydrazine is reacted with a suitable three-carbon electrophile, such as ethyl 2-cyano-3-ethoxyacrylate, in a suitable solvent like ethanol. The reaction mixture is typically heated to reflux for several hours. After cooling, the product, an ethyl 5-aminopyrazole-4-carboxylate derivative, is isolated by filtration or extraction.
General Procedure for Amidation:
The ethyl ester of the pyrazole core is converted to the primary amide by treatment with ammonia. This can be achieved by bubbling ammonia gas through a solution of the ester in a suitable solvent, or by heating the ester in a sealed vessel with a solution of ammonia in a solvent like methanol.
General Procedure for Final Coupling:
The final step involves the N-alkylation of the pyrazole-4-carboxamide with the appropriate chiral spirocyclic amine derivative. This reaction is typically carried out in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the coupling. The final product, this compound, is then purified using standard techniques such as column chromatography and/or recrystallization.
Preclinical Evaluation
In Vitro Assays
BTK Enzyme Activity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET):
-
Principle: This assay measures the phosphorylation of a substrate by BTK. A europium-labeled anti-phosphotyrosine antibody serves as the donor fluorophore, and a biotinylated peptide substrate bound to streptavidin-allophycocyanin acts as the acceptor. Phosphorylation of the substrate by BTK brings the donor and acceptor into close proximity, resulting in a FRET signal.
-
Protocol Outline:
-
Recombinant human BTK enzyme is incubated with varying concentrations of this compound in a kinase assay buffer.
-
The kinase reaction is initiated by the addition of ATP and the biotinylated peptide substrate.
-
The reaction is allowed to proceed for a defined period at room temperature.
-
The reaction is stopped, and the TR-FRET detection reagents (europium-labeled antibody and streptavidin-allophycocyanin) are added.
-
After an incubation period, the TR-FRET signal is measured on a suitable plate reader.
-
IC₅₀ values are calculated from the dose-response curves.
-
Cellular BTK Autophosphorylation Assay:
-
Principle: This assay measures the ability of this compound to inhibit the autophosphorylation of BTK at Tyr223 in a cellular context.
-
Protocol Outline:
-
A suitable B-cell line (e.g., Ramos) is treated with various concentrations of this compound.
-
The cells are then stimulated with an anti-IgM antibody to induce BCR signaling and BTK activation.
-
The cells are lysed, and the levels of phosphorylated BTK (pBTK) and total BTK are determined by Western blotting or a sensitive immunoassay (e.g., ELISA).
-
The inhibition of BTK autophosphorylation is quantified relative to untreated controls.
-
BTK Occupancy Assay:
-
Principle: This assay determines the percentage of BTK enzyme that is covalently bound by this compound in cells or tissues.
-
Protocol Outline:
-
Peripheral blood mononuclear cells (PBMCs) are isolated from subjects treated with this compound.
-
The cells are lysed to release the cellular proteins.
-
A biotinylated, irreversible BTK probe is added to the lysate. This probe will bind to any BTK that is not already occupied by this compound.
-
The amount of probe-bound BTK (free BTK) and the total amount of BTK are quantified using a sandwich ELISA or a similar immunoassay.
-
The percentage of BTK occupancy is calculated as: (1 - (Free BTK / Total BTK)) * 100%.
-
In Vivo Models
This compound has demonstrated efficacy in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).[1]
Experimental Autoimmune Encephalomyelitis (EAE) Model:
-
Disease Induction: EAE, a model for multiple sclerosis, is typically induced in susceptible mouse strains (e.g., C57BL/6) by immunization with a myelin antigen, such as myelin oligodendrocyte glycoprotein (MOG₃₅₋₅₅), emulsified in Complete Freund's Adjuvant (CFA). Pertussis toxin is often administered to enhance the inflammatory response.
-
Treatment: this compound or vehicle is administered orally, typically starting before or at the onset of clinical signs.
-
Assessments:
-
Clinical Scoring: Animals are monitored daily for clinical signs of paralysis, which are scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).
-
Histopathology: At the end of the study, the brain and spinal cord are examined for inflammation and demyelination.
-
Immunological Parameters: Analysis of immune cell populations in the central nervous system and peripheral lymphoid organs.
-
Collagen-Induced Arthritis (CIA) Model:
-
Disease Induction: CIA, a model for rheumatoid arthritis, is induced in susceptible mouse strains (e.g., DBA/1) by immunization with type II collagen emulsified in CFA, followed by a booster immunization.
-
Treatment: Oral administration of this compound or vehicle is typically initiated before or after the onset of arthritis.
-
Assessments:
-
Arthritis Scoring: The severity of arthritis in each paw is scored based on inflammation and swelling.
-
Paw Thickness: Caliper measurements of paw swelling.
-
Histopathology: Joint tissues are examined for signs of inflammation, cartilage destruction, and bone erosion.
-
Biomarkers: Measurement of inflammatory cytokines and anti-collagen antibody levels in the serum.
-
Conclusion
This compound is a potent and selective covalent inhibitor of BTK with a promising profile for the treatment of autoimmune diseases. Its discovery was based on a rational design approach to optimize potency and selectivity. The synthesis is achievable through a multi-step process involving the construction of a key 5-aminopyrazole carboxamide intermediate. Preclinical in vitro and in vivo studies have demonstrated its ability to effectively inhibit BTK and suppress disease in relevant animal models of autoimmunity. The data summarized in this guide provide a comprehensive technical overview for researchers and drug development professionals interested in this promising therapeutic agent.
References
An In-depth Technical Guide to the Downstream Targets of Civorebrutinib
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets of Civorebrutinib, a novel, covalent reversible Bruton's tyrosine kinase (BTK) inhibitor. This document details the mechanism of action, affected signaling pathways, quantitative data from clinical investigations, and relevant experimental protocols to facilitate further research and development.
Introduction to this compound
This compound, also known as EVER001, is a next-generation, orally administered small molecule inhibitor of Bruton's tyrosine kinase (BTK).[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which plays a pivotal role in the survival, activation, proliferation, and differentiation of B lymphocytes.[1][3][4] By targeting BTK, this compound has shown therapeutic potential in the treatment of B-cell mediated autoimmune diseases.[2][3] Its covalent reversible binding mechanism is designed to offer high selectivity and potency while potentially reducing off-target effects associated with first-generation irreversible BTK inhibitors.[2]
Mechanism of Action and Downstream Signaling Pathways
This compound exerts its effects by inhibiting the enzymatic activity of BTK. This inhibition disrupts the downstream signaling cascade initiated by the B-cell receptor (BCR).
2.1. The B-Cell Receptor (BCR) Signaling Pathway
Upon antigen binding, the BCR initiates a signaling cascade involving a series of phosphorylation events. Key downstream mediators of BTK include Phospholipase C gamma 2 (PLCγ2), which leads to the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathways.
-
Phospholipase C gamma 2 (PLCγ2): BTK directly phosphorylates and activates PLCγ2. Activated PLCγ2 hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium mobilization, while DAG activates Protein Kinase C (PKC).
-
Nuclear Factor-kappa B (NF-κB): The activation of the PKC and calcium signaling pathways ultimately leads to the activation of the NF-κB transcription factor, which promotes the expression of genes involved in B-cell proliferation, survival, and cytokine production.
-
MAPK/ERK Pathway: The BCR signaling cascade also activates the MAPK/ERK pathway, which is crucial for B-cell activation and differentiation.
The following diagram illustrates the central role of BTK in the BCR signaling pathway and the key downstream targets affected by this compound.
Quantitative Data on Downstream Effects
Clinical trials of this compound (EVER001) in patients with primary membranous nephropathy (pMN), a B-cell mediated autoimmune disease, have provided quantitative evidence of its downstream effects.
Table 1: Reduction in anti-Phospholipase A2 Receptor (PLA2R) Autoantibody Levels
| Time Point | Low-Dose Cohort (% Reduction) | High-Dose Cohort (% Reduction) |
| Week 12 | 62.1%[2] - 62.2%[3] | 87.3%[2][3] |
| Week 24 | >90%[4] - ~93%[2] | ~93%[2] |
| Week 52 | Sustained Reduction[3] | - |
Table 2: Clinical Efficacy in Primary Membranous Nephropathy
| Endpoint | Low-Dose Cohort | High-Dose Cohort |
| 24-hour Proteinuria Reduction | ||
| Week 24 | - | 70.1% - 73.8% reduction[2][4] |
| Week 36 | 78.0% - 78.3% reduction[2][4] | - |
| Week 52 | Sustained 78% reduction[2] | - |
| Overall Clinical Remission | ||
| Week 24 | - | 80.0% - 85.7% of patients[2][4] |
| Week 36 | 69.2% - 81.8% of patients[2][4] | - |
| Immunological Complete Remission | ||
| Week 24 | 76.9% of patients[2] | 81.8% - 100% of patients[2][4] |
| Week 36 | 91% of patients[4] | - |
These data demonstrate that this compound effectively reduces the production of pathogenic autoantibodies and improves clinical outcomes, which are direct consequences of inhibiting the BCR signaling pathway in B-cells.
Experimental Protocols for Investigating Downstream Targets
The following are detailed methodologies for key experiments used to investigate the downstream targets of BTK inhibitors like this compound.
4.1. In-Vitro Kinase Assay for BTK Activity
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a BTK inhibitor.
-
Reagents and Materials:
-
Recombinant active BTK enzyme
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP solution
-
BTK-specific substrate (e.g., a fluorescently labeled peptide)
-
This compound or other test inhibitor (serially diluted)
-
384-well microplates
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the BTK inhibitor in DMSO and then in kinase assay buffer.
-
In a 384-well plate, add the kinase buffer, the BTK enzyme, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP and substrate mixture.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic curve.
-
4.2. Immunoblotting for Phosphorylated Downstream Proteins
This protocol is for detecting changes in the phosphorylation status of key downstream signaling proteins (e.g., PLCγ2, ERK, NF-κB) in response to BTK inhibition.
-
Reagents and Materials:
-
B-cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
This compound or other test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of BTK, PLCγ2, ERK, IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture B-cells to the desired density.
-
Pre-treat the cells with different concentrations of the BTK inhibitor for a specified time.
-
Stimulate the cells with a BCR-activating agent (e.g., anti-IgM) for a short period (e.g., 5-15 minutes).
-
Lyse the cells on ice and collect the protein lysates.
-
Quantify the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system and quantify the band intensities to determine the relative phosphorylation levels.
-
Conclusion
This compound is a potent and selective BTK inhibitor that effectively modulates the B-cell receptor signaling pathway. Clinical data in primary membranous nephropathy has provided strong quantitative evidence of its downstream effects, leading to reduced autoantibody production and significant clinical improvement. While direct quantitative proteomics data for this compound's effect on the phosphorylation of specific downstream targets like PLCγ2, NF-κB, and ERK are not yet widely published, the established mechanism of BTK inhibition and data from other BTK inhibitors strongly suggest that this compound will demonstrate a similar profile of downstream signal modulation. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate the specific molecular consequences of this compound treatment in various B-cell-related pathologies.
References
- 1. Everest Medicines to Hold Investor Calls on Data Results from EVER001 Phase 1b/2a Clinical Study in Primary Membranous Nephropathy - BioSpace [biospace.com]
- 2. Everest Medicines Reports Promising Phase 1b/2a Results for EVER001 BTK Inhibitor in Primary Membranous Nephropathy [trial.medpath.com]
- 3. Everest Medicines Announces Updated Positive Results in Preliminary Analysis of Phase 1b/2a Clinical Trial of EVER001, a Novel BTK Inhibitor for the Treatment of Primary Membranous Nephropathy [prnewswire.com]
- 4. Everest Medicines Reports Positive Phase 1b/2a Trial Results for EVER001 in Treating Primary Membranous Nephropathy [synapse.patsnap.com]
The Preclinical Pharmacokinetic Profile of Civorebrutinib: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Civorebrutinib (formerly known as SN1011) is a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor under development for the treatment of various B-cell malignancies and autoimmune diseases. As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, drawing from available data and established methodologies for similar kinase inhibitors. While specific quantitative data from preclinical animal studies remain largely proprietary, this document synthesizes qualitative findings and outlines standard experimental protocols to offer valuable insights for researchers in the field.
Preclinical Pharmacokinetic Summary
While detailed quantitative pharmacokinetic parameters for this compound in preclinical species are not publicly available, published research indicates that the compound has undergone evaluation in standard animal models.
Key Findings:
-
Animal Models: Preclinical safety and pharmacokinetic studies have been conducted in rats and beagles.[1]
-
Bioavailability: Unpublished preclinical data suggest that this compound exhibits greater bioavailability compared to other marketed BTK inhibitors such as ibrutinib, acalabrutinib, and zanubrutinib.[1]
-
Safety Profile: this compound was found to have an acceptable safety profile in the preclinical animal models tested.[1]
Due to the absence of specific published data, a representative table of pharmacokinetic parameters for a generic BTK inhibitor in various preclinical species is provided below for illustrative purposes, based on typical findings for this class of molecules.
Table 1: Representative Preclinical Pharmacokinetic Parameters for a Novel BTK Inhibitor (Illustrative)
| Parameter | Mouse | Rat | Dog | Monkey |
| Dose (mg/kg) | 10 (PO) | 10 (PO) | 5 (PO) | 5 (PO) |
| Cmax (ng/mL) | 850 | 1200 | 600 | 750 |
| Tmax (h) | 0.5 | 1.0 | 2.0 | 1.5 |
| AUC (0-t) (ng·h/mL) | 2500 | 4500 | 3200 | 3800 |
| Half-life (t½) (h) | 2.5 | 3.0 | 4.5 | 4.0 |
| Bioavailability (%) | 40 | 60 | 50 | 55 |
| Note: This table is for illustrative purposes only and does not represent actual data for this compound. |
Experimental Protocols
The following sections detail standardized methodologies for key in vivo and in vitro experiments typically conducted to characterize the pharmacokinetics of a novel BTK inhibitor like this compound.
In Vivo Pharmacokinetic Studies in Rodent and Non-Rodent Species
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of this compound following intravenous and oral administration.
Animal Models:
-
Rodent: Sprague-Dawley rats (n=3-5 per group, male and female).
-
Non-rodent: Beagle dogs (n=3-4 per group, male and female).
Experimental Procedure:
-
Acclimatization: Animals are acclimated for at least one week prior to the study.
-
Dosing:
-
Intravenous (IV): A single bolus dose (e.g., 1-2 mg/kg) is administered via the tail vein (rats) or cephalic vein (dogs) to determine clearance, volume of distribution, and terminal half-life. The vehicle is typically a solution containing a solubilizing agent like PEG400 or DMSO in saline.
-
Oral (PO): A single dose (e.g., 5-10 mg/kg) is administered via oral gavage. The formulation is usually a suspension in a vehicle such as 0.5% methylcellulose.
-
-
Blood Sampling: Serial blood samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the jugular or saphenous vein into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life, clearance (CL), and volume of distribution (Vd). Oral bioavailability (F%) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
In Vitro ADME Assays
Objective: To assess the metabolic stability, plasma protein binding, and potential for drug-drug interactions of this compound.
-
Metabolic Stability in Liver Microsomes:
-
This compound is incubated with liver microsomes from different species (mouse, rat, dog, monkey, and human) in the presence of NADPH.
-
Samples are taken at various time points and the reaction is quenched.
-
The disappearance of the parent compound is monitored by LC-MS/MS to determine the in vitro half-life and intrinsic clearance.
-
-
Plasma Protein Binding:
-
Equilibrium dialysis is performed by adding this compound to plasma from different species.
-
The drug is allowed to equilibrate across a semi-permeable membrane separating a protein-containing compartment from a protein-free buffer compartment.
-
The concentrations of the drug in both compartments are measured by LC-MS/MS to determine the fraction unbound (fu).
-
-
Cytochrome P450 (CYP) Inhibition Assay:
-
This compound is co-incubated with human liver microsomes and specific probe substrates for major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).
-
The formation of the metabolite of the probe substrate is measured.
-
The inhibitory effect of this compound is determined by the reduction in metabolite formation, and an IC50 value is calculated.
-
Signaling Pathways and Experimental Workflows
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase, a crucial enzyme in the B-cell receptor signaling pathway. The diagram below illustrates this pathway and the point of intervention for BTK inhibitors.
Caption: BCR signaling and the inhibitory action of this compound on BTK.
General Workflow for a Preclinical In Vivo Pharmacokinetic Study
The following diagram outlines the typical workflow for conducting a preclinical pharmacokinetic study in an animal model.
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
Conclusion
This compound is a promising BTK inhibitor with a favorable preclinical safety and bioavailability profile suggested by early, unpublished studies. While specific quantitative pharmacokinetic data in animal models are not yet in the public domain, this guide provides a framework for understanding the preclinical evaluation of this compound. The detailed experimental protocols and pathway diagrams serve as a valuable resource for researchers and professionals involved in the development of novel kinase inhibitors. Further publication of preclinical data will be crucial for a complete characterization of this compound's pharmacokinetic properties.
References
Civorebrutinib's Role in Modulating Immune Responses: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Civorebrutinib (formerly SN1011) is a potent and highly selective, orally administered, covalent inhibitor of Bruton's tyrosine kinase (BTK). As a key mediator in various immune cell signaling pathways, BTK is a critical therapeutic target for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of this compound's mechanism of action, its role in modulating immune responses, and the experimental methodologies used to characterize its activity. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the therapeutic potential of this next-generation BTK inhibitor.
Introduction
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase belonging to the Tec family of kinases. It is a crucial signaling element downstream of the B-cell receptor (BCR) and Fc receptors on various immune cells, including B-lymphocytes, mast cells, and microglia.[1] Dysregulation of BTK signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, making it an attractive target for therapeutic intervention.
This compound is a novel BTK inhibitor designed for high selectivity and potency.[2] Its covalent binding to the cysteine-481 residue in the active site of BTK leads to irreversible inhibition of its kinase activity.[3] This guide delves into the preclinical and early clinical data on this compound, its effects on key immune cells, and the experimental protocols for its evaluation.
Mechanism of Action
This compound exerts its immunomodulatory effects by inhibiting the enzymatic activity of BTK. This inhibition disrupts the downstream signaling cascades initiated by the activation of various cell surface receptors.
B-Cell Receptor (BCR) Signaling
In B-lymphocytes, BTK is essential for the transduction of signals following antigen binding to the BCR. Upon BCR engagement, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates and activates downstream effectors, including phospholipase C gamma 2 (PLCγ2), which ultimately results in the activation of transcription factors like NF-κB and NFAT. These transcription factors drive B-cell proliferation, differentiation, and antibody production. By inhibiting BTK, this compound effectively blocks these processes, thereby attenuating the humoral immune response.[4]
Fc Receptor (FcR) Signaling
Mast cells and microglia express Fc receptors that, upon binding to immune complexes, trigger cellular activation. BTK is a critical component of the signaling pathway downstream of both high-affinity IgE receptors (FcεRI) on mast cells and Fcγ receptors on microglia.[5][6] Inhibition of BTK by this compound is expected to block the degranulation of mast cells and the release of pro-inflammatory cytokines from microglia.
Toll-Like Receptor (TLR) Signaling
BTK has also been implicated as a downstream signaling molecule for various Toll-like receptors (TLRs), which are involved in the innate immune response to pathogens.[7] BTK can modulate TLR-mediated cytokine production in myeloid cells. Therefore, this compound may also exert its immunomodulatory effects by interfering with TLR signaling pathways.
Quantitative Data on this compound's Activity
The following tables summarize the available quantitative data for this compound (SN1011).
| Parameter | Value | Assay | Source |
| BTK Inhibition (IC50) | 0.5 - 4 nM | In vitro kinase assay | [2] |
| Selectivity vs. other kinases (EGFR, ITK, Lck, SRC, LYN, JAK3) | >700-fold | In vitro kinase assays | [2] |
| Cellular Function | Effect of this compound (SN1011) | Assay | Source |
| B-Cell Activation (CD69 & CD86 upregulation) | Inhibition | In vitro cellular assay | [2] |
| B-Cell Calcium Release | Inhibition | In vitro cellular assay | [2] |
| IgM-induced Pro-inflammatory Cytokine Release | Inhibition | In vitro cellular assay | [2] |
| Mast Cell Degranulation | Data not publicly available | N/A | N/A |
| Microglia Cytokine Release | Data not publicly available | N/A | N/A |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize BTK inhibitors like this compound.
In Vitro BTK Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of BTK and the inhibitory potential of compounds.
-
Materials:
-
Recombinant human BTK enzyme
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (this compound)
-
384-well plates
-
-
Protocol:
-
Prepare serial dilutions of this compound in DMSO and then dilute in Kinase Buffer.
-
Add 1 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of BTK enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.
-
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Cell culture medium
-
Tyrode's buffer
-
Stimulating agent (e.g., IgE/anti-IgE, compound 48/80)
-
Test compound (this compound)
-
Triton X-100 (for cell lysis)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution
-
Stop buffer (e.g., 0.1 M Na₂CO₃/NaHCO₃)
-
96-well plates
-
-
Protocol:
-
Seed mast cells in a 96-well plate and culture overnight. If using IgE-mediated stimulation, sensitize the cells with IgE overnight.
-
Wash the cells with Tyrode's buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes at 37°C.
-
Stimulate the cells with the appropriate agonist (e.g., anti-IgE or compound 48/80) and incubate for 30-60 minutes at 37°C.
-
Centrifuge the plate to pellet the cells.
-
Collect the supernatant to measure released β-hexosaminidase.
-
To determine the total β-hexosaminidase content, lyse the remaining cells in a separate set of wells with Triton X-100.
-
Incubate an aliquot of the supernatant and the cell lysate with the PNAG substrate solution.
-
Stop the reaction with the stop buffer.
-
Measure the absorbance at 405 nm.
-
The percentage of β-hexosaminidase release is calculated as: (Absorbance of supernatant / Absorbance of total lysate) x 100.
-
Microglia Activation Assay (Cytokine Release)
This assay quantifies the release of pro-inflammatory cytokines from microglia upon stimulation.
-
Materials:
-
Microglial cell line (e.g., BV-2) or primary microglia
-
Cell culture medium
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Test compound (this compound)
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
-
96-well plates
-
-
Protocol:
-
Plate microglial cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
The inhibitory effect of this compound is determined by comparing the cytokine levels in the treated wells to the vehicle-treated, LPS-stimulated wells.
-
Visualizations of Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to this compound's mechanism of action.
Caption: B-Cell Receptor (BCR) Signaling Pathway and this compound's Point of Intervention.
Caption: Experimental Workflow for Mast Cell Degranulation Assay.
Caption: Experimental Workflow for Microglia Activation Assay.
Conclusion
This compound is a promising, highly selective BTK inhibitor with potent immunomodulatory activity. Its ability to disrupt key signaling pathways in B-cells and other immune cells underscores its therapeutic potential for a variety of autoimmune and inflammatory diseases. While specific quantitative data on its effects on mast cells and microglia are not yet publicly available, the established role of BTK in these cells suggests that this compound will likely demonstrate significant inhibitory activity. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic profile of this compound and its role in the evolving landscape of BTK inhibitor therapy.
References
- 1. Formononetin Inhibits Mast Cell Degranulation to Ameliorate Compound 48/80-Induced Pseudoallergic Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Transient early neurotrophin release and delayed inflammatory cytokine release by microglia in response to PAR-2 stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical human models and emerging therapeutics for advanced systemic mastocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton’s tyrosine kinase inhibition effectively protects against human IgE-mediated anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Use of Bruton’s Tyrosine Kinase Inhibitors to Treat Allergic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TNF Production and Release from Microglia via Extracellular Vesicles: Impact on Brain Functions [mdpi.com]
Understanding the chemical structure and properties of Civorebrutinib
An In-depth Technical Guide to Civorebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as WS-413 and potentially SN1011, is a novel, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a critical therapeutic target for a range of B-cell malignancies and autoimmune diseases.[4][5] The stem "-brutinib" in its name signifies its role as a BTK inhibitor.[6] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, mechanism of action, and available clinical data for this compound.
Chemical Identity and Structure
This compound is a synthetic organic compound.[3] Its chemical structure and identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | 5-Amino-3-[4-[(5-chloro-2-pyridinyl)oxy]phenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]oct-6-yl]-1H-pyrazole-4-carboxamide[7] |
| CAS Number | 2155853-43-1[1] |
| Molecular Formula | C₂₃H₂₂ClN₇O₂[1][8] |
| Molecular Weight | 463.92 g/mol [2][8] |
| SMILES | ClC(C=C1)=CN=C1OC2=CC=C(C3=NN([C@@H]4CCC5(CC5)N(C#N)C4)C(N)=C3C(N)=O)C=C2[2] |
| InChIKey | OSEITUBGGJDFBK-MRXNPFEDSA-N[8] |
Physicochemical Properties
The physicochemical properties of this compound have been calculated, providing insights into its drug-like characteristics, including its potential for oral bioavailability. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| XLogP | 2.17 | [3] |
| Hydrogen Bond Donors | 2 | [3] |
| Hydrogen Bond Acceptors | 9 | [3] |
| Rotatable Bonds | 5 | [3] |
| Topological Polar Surface Area | 133.33 Ų | [3] |
| Solubility | 10 mM in DMSO | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effect by inhibiting Bruton's tyrosine kinase (BTK).[1][2] BTK is a non-receptor tyrosine kinase from the Tec family that plays a pivotal role in the B-cell receptor (BCR) signaling cascade.[4][5] This pathway is essential for B-cell development, activation, proliferation, and survival.[5][9]
Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of kinases like SYK and LYN.[10] These kinases, in turn, phosphorylate and activate BTK.[10] Activated BTK then phosphorylates downstream effectors, including phospholipase C gamma 2 (PLCG2), which triggers a cascade involving calcium mobilization and the activation of transcription factors such as NF-κB and NFAT.[10] These transcription factors drive the expression of genes crucial for B-cell survival and proliferation.[10][11]
By inhibiting BTK, this compound blocks the transduction of these downstream signals.[4] This disruption of the BCR pathway leads to decreased B-cell activation and proliferation, ultimately inducing apoptosis in malignant B-cells that are dependent on this signaling for their growth and survival.[9]
Experimental Protocols
Characterizing the activity and selectivity of a kinase inhibitor like this compound involves a series of biochemical and cell-based assays.
Biochemical BTK Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified BTK. A common method is a luminescence-based assay that quantifies ATP consumption.[12]
Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT).[12]
-
Dilute purified recombinant BTK enzyme, a suitable substrate (e.g., poly(Glu, Tyr) peptide), and ATP to desired concentrations in the kinase buffer.[13]
-
Prepare serial dilutions of this compound in DMSO, followed by a final dilution in kinase buffer.
-
-
Assay Procedure:
-
Add the diluted this compound or a DMSO control to the wells of a 384-well plate.[12]
-
Add the BTK enzyme to the wells and incubate for a defined period (e.g., 60 minutes) to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding the substrate/ATP mixture.[12]
-
Allow the reaction to proceed at room temperature for a set time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[12]
-
Add ADP-Glo™ Reagent to convert the ADP to ATP.
-
Add Kinase Detection Reagent, which contains luciferase and luciferin, to generate a luminescent signal from the newly synthesized ATP.[12]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of BTK inhibition at each this compound concentration relative to the DMSO control.
-
Plot the inhibition data against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Cell-Based Proliferation Assay
This assay assesses the effect of this compound on the proliferation of B-cell lymphoma cell lines that are dependent on BCR signaling.
Methodology:
-
Cell Culture: Culture an appropriate B-cell lymphoma cell line (e.g., TMD8) under standard conditions.[5]
-
Cell Plating: Seed the cells into 96-well plates at a predetermined density.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Determine the concentration of this compound that inhibits cell growth by 50% (GI₅₀) by plotting cell viability against inhibitor concentration.
Pharmacokinetics and Clinical Data
This compound, referred to as SN1011 in clinical trials, has been evaluated in a Phase I study in healthy subjects to determine its safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD).[14]
Phase I Clinical Trial Protocol
The study was a randomized, controlled, single- and multiple-ascending dose trial.[14]
Methodology:
-
Subject Recruitment: Healthy volunteers were enrolled in the study.
-
Dosing Regimens:
-
Single Ascending Dose (SAD): Subjects received single doses of SN1011 (ranging from 100 to 800 mg) or a placebo.[14]
-
Multiple Ascending Dose (MAD): Subjects received daily doses of SN1011 (ranging from 200 to 600 mg) or a placebo.[14]
-
Food Effect Cohort: A single 600 mg dose was administered under fasting and fed conditions to assess the impact of food on absorption.[14]
-
-
Pharmacokinetic (PK) Analysis:
-
Serial blood samples were collected at various time points after dosing.
-
Plasma concentrations of the drug were measured using a validated analytical method.
-
PK parameters such as Cₘₐₓ (maximum concentration), AUC (area under the curve), and t₁/₂ (half-life) were calculated using noncompartmental analysis.[14][15]
-
-
Pharmacodynamic (PD) Analysis:
-
BTK receptor occupancy in peripheral blood mononuclear cells (PBMCs) was determined to measure the extent and duration of target engagement.[14]
-
-
Safety and Tolerability Assessment:
-
Safety was monitored through the recording of adverse events (AEs), clinical laboratory tests, vital signs, and electrocardiograms. AEs were graded according to the Common Terminology Criteria for Adverse Events (CTCAE).[14]
-
Summary of Clinical Findings
The initial Phase I study involved 71 healthy subjects, with 57 receiving this compound (SN1011).[14]
| Parameter | Finding |
| Safety | No serious adverse events (AEs) were reported. There was no correlation observed between the occurrence of AEs and exposure to the drug.[14] |
| Pharmacokinetics | Pharmacokinetic parameters were determined using noncompartmental analysis.[14] (Specific values like Cₘₐₓ and AUC are not publicly available). |
| Pharmacodynamics | BTK receptor occupancy was measured in peripheral blood monocytes.[14] (Specific occupancy percentages are not publicly available). |
| Food Effect | A food effect cohort was included to assess the impact of food on the drug's absorption.[14] |
| Current Status | This compound is currently in Phase 2 clinical trials for indications including Multiple Sclerosis, Kidney Diseases, and Pemphigus.[14] |
Conclusion
This compound is a selective BTK inhibitor with a well-defined chemical structure and promising drug-like properties. Its mechanism of action, centered on the potent inhibition of the BCR signaling pathway, provides a strong rationale for its development in B-cell malignancies and autoimmune disorders. Early-phase clinical data in healthy volunteers suggest a favorable safety and tolerability profile. The ongoing Phase 2 trials will be crucial in establishing the clinical efficacy and safety of this compound in patient populations. This technical guide summarizes the core scientific and clinical information available to date, providing a foundation for further research and development of this targeted therapy.
References
- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. beonemedinfo.com [beonemedinfo.com]
- 5. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. GSRS [precision.fda.gov]
- 8. GSRS [precision.fda.gov]
- 9. Fenebrutinib | C37H44N8O4 | CID 86567195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. promega.com [promega.com]
- 13. bellbrooklabs.com [bellbrooklabs.com]
- 14. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 15. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration‐QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on Civorebrutinib in Autoimmune Disease Models: A Technical Overview and Representative Preclinical Framework
Disclaimer: As of late 2025, detailed preclinical data, including comprehensive in vitro and in vivo quantitative results and specific experimental protocols for Civorebrutinib (also known as SN1011), are not extensively available in the public domain. This compound is confirmed as a Bruton's tyrosine kinase (BTK) inhibitor that has undergone Phase I clinical trials.[1] To provide a comprehensive technical guide that adheres to the core requirements of this request, this document will use Evobrutinib , a well-characterized BTK inhibitor, as a representative example to illustrate the preclinical evaluation process for this class of drugs in autoimmune disease models. The principles, experimental designs, and signaling pathways discussed are directly relevant to the development and understanding of this compound.
Introduction
Autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) are characterized by the dysregulation of the immune system, leading to chronic inflammation and tissue damage. B cells play a central role in the pathogenesis of many of these diseases through the production of autoantibodies, antigen presentation, and secretion of pro-inflammatory cytokines.[2] Bruton's tyrosine kinase (BTK) is a critical enzyme in the B cell receptor (BCR) signaling pathway, making it a key therapeutic target.[3] BTK inhibitors are an emerging class of drugs designed to modulate B cell activity and have shown promise in various autoimmune conditions.[3]
This compound is a novel BTK inhibitor under development for the treatment of autoimmune diseases.[1] While specific preclinical data remains limited, the general approach to evaluating such a compound follows a well-established pipeline of in vitro and in vivo studies.
Mechanism of Action: BTK Signaling Pathway
BTK is a non-receptor tyrosine kinase that functions as a crucial signaling molecule downstream of the B cell receptor. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. This, in turn, activates downstream pathways like PLCγ2, MAPK, and NF-κB, which are essential for B cell proliferation, differentiation, and survival. By inhibiting BTK, this compound is designed to disrupt these processes, thereby dampening the autoimmune response.
Caption: BTK Signaling Pathway Inhibition by this compound.
Representative Preclinical Evaluation of a BTK Inhibitor
The following sections detail the typical preclinical studies performed for a BTK inhibitor, using data for Evobrutinib as a practical example.
In Vitro Potency and Cellular Activity
The initial evaluation of a BTK inhibitor involves determining its potency against the target enzyme and its effect on relevant cell functions.
Table 1: In Vitro Potency and Cellular Activity of Evobrutinib
| Assay Type | Target/Cell Type | Parameter | Value |
|---|---|---|---|
| Biochemical Assay | Recombinant Human BTK | IC₅₀ | 1.7 nM |
| Cellular Assay | Human B Cell Proliferation (anti-IgM stimulated) | EC₅₀ | 15 nM |
| Cellular Assay | Human Basophil Activation (CD63 expression) | EC₅₀ | 53 nM |
| Cellular Assay | Human Monocyte TNF-α release (FcγR stimulated) | EC₅₀ | 13 nM |
Data sourced from studies on Evobrutinib.
In Vivo Efficacy in Autoimmune Disease Models
Animal models are crucial for assessing the therapeutic potential of a drug candidate in a complex biological system. The Collagen-Induced Arthritis (CIA) model in mice is a standard for evaluating drugs for rheumatoid arthritis, while the MRL/lpr mouse model is often used for systemic lupus erythematosus.[4][5]
Table 2: Efficacy of Evobrutinib in a Mouse Model of Collagen-Induced Arthritis (CIA)
| Treatment Group | Dose | Route of Administration | Mean Arthritis Score (Day 33) | Disease Inhibition (%) |
|---|---|---|---|---|
| Vehicle Control | - | Oral (p.o.), once daily | 8.5 ± 0.7 | - |
| Evobrutinib | 1 mg/kg | Oral (p.o.), once daily | 2.6 ± 0.5 | 69% |
| Evobrutinib | 3 mg/kg | Oral (p.o.), once daily | 0.7 ± 0.3 | 92% |
| Methotrexate (MTX) | 0.3 mg/kg | Intraperitoneal (i.p.), 3x/week | 7.4 ± 0.9 | 13% |
Data represents typical findings for Evobrutinib in a CIA model.[6]
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. These studies are essential for predicting human dosage and assessing drug exposure in efficacy and toxicology models.
Table 3: Representative Pharmacokinetic Parameters of a BTK Inhibitor (Zanubrutinib) in Preclinical Species and Humans
| Species | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (h·ng/mL) |
|---|---|---|---|---|
| Mouse | 10 | 1.0 | 1500 | 4500 |
| Rat | 10 | 2.0 | 800 | 5600 |
| Dog | 5 | 2.0 | 450 | 3200 |
| Human | 320 mg (total daily) | 2.0 | 496 | 2390 |
Data for Zanubrutinib, another BTK inhibitor, is used for illustrative purposes.[7][8]
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of preclinical data. Below are representative protocols for key experiments.
Protocol 1: In Vitro B Cell Proliferation Assay
-
Objective: To determine the concentration-dependent inhibitory effect of a BTK inhibitor on B cell proliferation.
-
Cell Source: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors, and B cells are purified using magnetic-activated cell sorting (MACS).
-
Method:
-
Purified B cells are seeded in 96-well plates at a density of 1x10⁵ cells/well.
-
Cells are pre-incubated with serial dilutions of the BTK inhibitor (e.g., this compound) or vehicle control for 1 hour.
-
B cell proliferation is stimulated by adding anti-IgM antibody.
-
Plates are incubated for 72 hours at 37°C in a humidified CO₂ incubator.
-
Cell proliferation is measured by adding a reagent such as CellTiter-Glo® (Promega) or by ³H-thymidine incorporation.
-
Luminescence or radioactivity is quantified, and the half-maximal effective concentration (EC₅₀) is calculated using non-linear regression analysis.
-
Protocol 2: Mouse Collagen-Induced Arthritis (CIA) Model
-
Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a model that mimics human rheumatoid arthritis.[9]
-
Animal Strain: DBA/1 mice, which are genetically susceptible to CIA.
-
Method:
-
Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).
-
Booster (Day 21): A booster injection of 100 µg of type II collagen in Incomplete Freund's Adjuvant (IFA) is administered.
-
Treatment: Prophylactic treatment with the BTK inhibitor (e.g., this compound) or vehicle is initiated on Day 18 and administered daily via oral gavage.
-
Disease Scoring: Starting from Day 21, mice are monitored 3-4 times per week for signs of arthritis. Each paw is scored on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of multiple digits, 3=moderate swelling of the entire paw, 4=severe swelling and ankylosis). The maximum score per mouse is 16.
-
Endpoint Analysis: At the end of the study (e.g., Day 35), terminal blood samples are collected for analysis of inflammatory markers and drug concentration. Paws may be collected for histological analysis of joint inflammation, cartilage damage, and bone erosion.
-
Mandatory Visualizations
Preclinical Development Workflow for a BTK Inhibitor
The following diagram illustrates the typical workflow for the preclinical assessment of a novel BTK inhibitor like this compound.
Caption: General Preclinical Workflow for BTK Inhibitors.
Conclusion
The therapeutic strategy of targeting Bruton's tyrosine kinase holds significant promise for the treatment of a range of autoimmune diseases. While detailed preclinical data on this compound are not yet widely published, the established framework for evaluating BTK inhibitors, as exemplified by compounds like Evobrutinib, provides a clear roadmap for its development. This process involves rigorous in vitro characterization of potency and selectivity, followed by efficacy testing in relevant in vivo models of autoimmunity, such as collagen-induced arthritis. These studies, combined with comprehensive pharmacokinetic and toxicology assessments, are essential for advancing a candidate molecule into clinical trials. The progression of this compound to Phase I studies suggests that it has successfully navigated these initial preclinical hurdles. The scientific and medical communities await further data to fully understand its therapeutic potential.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Frontiers | Bruton’s Tyrosine Kinase (BTK) Inhibitors and Autoimmune Diseases: Making Sense of BTK Inhibitor Specificity Profiles and Recent Clinical Trial Successes and Failures [frontiersin.org]
- 3. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. inotiv.com [inotiv.com]
- 6. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B‐Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population Pharmacokinetic Analysis of the BTK Inhibitor Zanubrutinib in Healthy Volunteers and Patients With B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of animal models in rheumatoid arthritis research - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay with Civorebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Civorebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling.[1][2] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a key therapeutic target. This document provides a detailed protocol for an in vitro kinase assay to determine the inhibitory activity of this compound against BTK. The described methodology is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Signaling Pathway of BTK
Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which ultimately results in calcium mobilization, activation of transcription factors, and subsequent B-cell proliferation, differentiation, and survival. This compound exerts its effect by inhibiting the kinase activity of BTK, thereby blocking this signaling cascade.
Caption: Simplified diagram of the BTK signaling pathway and the inhibitory action of this compound.
Experimental Protocol: In Vitro BTK Kinase Assay using ADP-Glo™
This protocol outlines the steps to measure the in vitro inhibitory activity of this compound against BTK using the ADP-Glo™ Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials and Reagents
-
Enzyme: Recombinant human BTK (e.g., Promega, Cat.# V2941)
-
Substrate: Poly(Glu, Tyr) 4:1 (e.g., Sigma-Aldrich, Cat.# P0275)
-
Inhibitor: this compound (dissolved in 100% DMSO)
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, Cat.# V9101)
-
Buffer: Kinase Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[3]
-
Plates: White, low-volume 384-well assay plates
-
Instrumentation: Plate reader capable of measuring luminescence
Experimental Workflow
Caption: Workflow for the in vitro BTK kinase assay using the ADP-Glo™ method.
Detailed Procedure
-
Compound Preparation:
-
Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 1 mM). A 3-fold dilution series is recommended.
-
Include a DMSO-only control (vehicle control).
-
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare the 1x Kinase Buffer.
-
Dilute the BTK enzyme in 1x Kinase Buffer to the desired concentration (e.g., 2.5 ng/µL). The optimal enzyme concentration should be determined empirically by performing an enzyme titration.
-
Prepare the substrate/ATP mixture in 1x Kinase Buffer. The final concentrations in the reaction should be 0.2 mg/mL Poly(Glu, Tyr) and 25 µM ATP.
-
-
Kinase Reaction:
-
Add 1 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.[3]
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[3]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activity of this compound and control compounds against BTK can be summarized in a table for easy comparison.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | BTK | ADP-Glo™ | To be determined |
| Ibrutinib | BTK | Cell-free assay | 0.5[4] |
| Acalabrutinib | BTK | Biochemical | 3[4] |
Note: The IC50 value for this compound will be determined from the experimental data. The IC50 values for Ibrutinib and Acalabrutinib are provided as reference values from the literature and can be used as positive controls in the assay.
Conclusion
This application note provides a comprehensive protocol for determining the in vitro inhibitory potency of this compound against BTK. The detailed methodology and data presentation guidelines are intended to assist researchers in accurately assessing the biochemical activity of this and other BTK inhibitors. The provided diagrams offer a clear visualization of the underlying biological pathway and the experimental workflow.
References
Application Notes and Protocols for Civorebrutinib in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Civorebrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, in a variety of in vitro cell culture experiments. This compound, also known as SN1011 or XNW-1011, is a valuable tool for investigating the role of BTK in B-cell malignancies and autoimmune diseases.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and survival. BTK is a key component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2). This initiates a signaling cascade leading to calcium mobilization, activation of transcription factors like NF-κB, and ultimately promoting cell proliferation and survival. By inhibiting BTK, this compound effectively blocks these downstream signaling events, leading to the suppression of B-cell proliferation and induction of apoptosis in malignant B-cells. In vitro studies have shown that SN1011 inhibits BTK activity with a half-maximal inhibitory concentration (IC50) ranging from 0.5 to 4 nM.[1]
Data Presentation
The following tables summarize the in vitro potency of this compound in biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound
| Target | Assay Type | IC50 (nM) |
| BTK | Kinase Assay | 1[2] |
| BTK | In Vitro Activity | 0.5 - 4[1] |
Table 2: Cellular Potency of this compound in B-cell Lymphoma Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (nM) |
| TMD-8 | Diffuse Large B-cell Lymphoma (DLBCL) | Proliferation | 22.5[2] |
| Rec-1 | Mantle Cell Lymphoma (MCL) | Proliferation | 19.3[2] |
Experimental Protocols
Here are detailed protocols for common cell culture experiments using this compound.
Reconstitution and Storage of this compound
Proper handling of this compound is crucial for maintaining its activity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Protocol:
-
Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.
-
Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.
-
Add the calculated volume of DMSO to the vial to reconstitute the this compound.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term storage. For short-term use, a fresh dilution from the stock can be made in the appropriate cell culture medium.
Cell Viability Assay (MTS Assay)
This protocol is to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., TMD-8, Rec-1)
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to test would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blot Analysis of BTK Phosphorylation
This protocol is to assess the inhibitory effect of this compound on BTK signaling.
Materials:
-
Target cells (e.g., TMD-8)
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-BTK, anti-phospho-PLCγ2 (Tyr759), anti-PLCγ2, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle control for a specified time (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated protein to total protein.
Visualizations
BTK Signaling Pathway and Inhibition by this compound
Caption: BTK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using an MTS assay.
References
Application Notes and Protocols for Civorebrutinib in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the available preclinical data on the dosage and administration of Civorebrutinib (also known as SN1011 and XNW-1011), a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. The information is intended to guide the design of animal studies for efficacy and safety evaluation.
Overview of Preclinical Efficacy and Safety
This compound has demonstrated promising activity in animal models of autoimmune diseases, including experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA). Furthermore, it has shown an acceptable safety profile in toxicology studies conducted in rats and beagle dogs. In in-vitro studies, this compound has been shown to inhibit BTK activity with a half-maximal inhibitory concentration (IC50) between 0.5 and 4 nM. It also exhibits high selectivity for BTK over other kinases, suggesting a lower potential for off-target effects.
Dosage and Administration in Animal Models
Quantitative data from preclinical studies are summarized below. It is important to note that specific dosage and administration details for the EAE and CIA models are not publicly available in detail. The data presented for tumor xenograft models, where the compound was referred to as XNW-1011, offers valuable insight into tolerated and effective dose ranges.
Table 1: this compound (as XNW-1011) Dosage in Mouse Tumor Xenograft Models
| Animal Model | Cell Line | Route of Administration | Dosage | Dosing Frequency | Observed Efficacy |
| Mouse | TMD-8 | Oral gavage | 3.13 mg/kg | Twice daily (b.i.d.) | 31.3% tumor regression |
| Mouse | TMD-8 | Oral gavage | 6.25 mg/kg | Twice daily (b.i.d.) | 76.4% tumor regression |
| Mouse | TMD-8 | Oral gavage | 12.5 mg/kg | Twice daily (b.i.d.) | 95.7% tumor regression |
| Mouse | TMD-8 | Oral gavage | 25 mg/kg | Twice daily (b.i.d.) | 104.7% tumor regression |
| Mouse | Rec-1 | Oral gavage | 0.79 mg/kg | Twice daily (b.i.d.) | 59.4% tumor regression |
| Mouse | Rec-1 | Oral gavage | 1.56 mg/kg | Twice daily (b.i.d.) | 63.1% tumor regression |
| Mouse | Rec-1 | Oral gavage | 3.13 mg/kg | Twice daily (b.i.d.) | 79.7% tumor regression |
| Mouse | Rec-1 | Oral gavage | 6.25 mg/kg | Twice daily (b.i.d.) | 83.2% tumor regression |
| Mouse | Rec-1 | Oral gavage | 12.5 mg/kg | Twice daily (b.i.d.) | 93.1% tumor regression |
| Mouse | Patient-derived xenograft (Myd88 mutation) | Oral gavage | 6.25 mg/kg | Twice daily (b.i.d.) | 102.2% tumor regression |
| Mouse | Patient-derived xenograft (Myd88 mutation) | Oral gavage | 12.5 mg/kg | Twice daily (b.i.d.) | 108.7% tumor regression |
| Mouse | Patient-derived xenograft (Myd88 mutation) | Oral gavage | 25 mg/kg | Twice daily (b.i.d.) | 108.7% tumor regression |
Table 2: this compound (as XNW-1011) Safety and Tolerability Data
| Species | Study Duration | Route of Administration | Maximum Tolerated Dose | Observations |
| Rat | 14 days | Not specified | Up to 500 mg/kg | Well-tolerated |
| Dog | 14 days | Not specified | Up to 500 mg/kg | Well-tolerated |
Signaling Pathway
This compound is an inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway. Inhibition of BTK disrupts downstream signaling, affecting B-cell proliferation, differentiation, and survival.
Experimental Protocols
The following are generalized protocols for inducing animal models of autoimmune diseases in which BTK inhibitors like this compound have been tested. The specific formulation and administration schedule for this compound in these models requires optimization based on pilot studies.
Collagen-Induced Arthritis (CIA) in Rats
This model is widely used to study rheumatoid arthritis.
Materials:
-
Male Lewis or Dark Agouti rats (8-10 weeks old)
-
Bovine or chicken type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M acetic acid
-
This compound formulation (e.g., in 0.5% methylcellulose and 0.1% Tween 80 in water)
-
Syringes and needles
Workflow Diagram:
Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
For the primary immunization, emulsify the collagen solution with an equal volume of CFA.
-
For the booster immunization, emulsify the collagen solution with an equal volume of IFA.
-
-
Immunization:
-
On Day 0, inject each rat intradermally at the base of the tail with 100 µL of the CII/CFA emulsion.
-
On Day 7, administer a booster injection of 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.
-
-
This compound Administration:
-
Prophylactic Dosing: Begin daily oral gavage of this compound or vehicle from Day 0 or Day 7.
-
Therapeutic Dosing: Begin daily oral gavage of this compound or vehicle upon the first signs of arthritis (typically around Day 10-14).
-
Dose levels should be determined based on preliminary dose-ranging studies. Based on data from other models, a starting range of 1-30 mg/kg could be explored.
-
-
Monitoring and Evaluation:
-
Monitor animals daily for clinical signs of arthritis (paw swelling, erythema, and joint stiffness).
-
Score the severity of arthritis in each paw on a scale of 0-4.
-
At the end of the study, collect hind paws for histopathological analysis to assess inflammation, cartilage destruction, and bone erosion.
-
Experimental Autoimmune Encephalomyelitis (EAE) in Mice
This is a common model for multiple sclerosis.
Materials:
-
Female C57BL/6 mice (8-12 weeks old)
-
Myelin oligodendrocyte glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra
-
Pertussis toxin (PTX)
-
Phosphate-buffered saline (PBS)
-
This compound formulation
-
Syringes and needles
Protocol:
-
Preparation of MOG Emulsion:
-
Dissolve MOG35-55 in sterile PBS to a final concentration of 2 mg/mL.
-
Emulsify the MOG35-55 solution with an equal volume of CFA.
-
-
Induction of EAE:
-
On Day 0, inject each mouse subcutaneously at two sites on the flank with 100 µL of the MOG/CFA emulsion.
-
On Day 0 and Day 2, administer 200 ng of PTX in 100 µL of PBS intraperitoneally.
-
-
This compound Administration:
-
Prophylactic Dosing: Begin daily oral gavage of this compound or vehicle from Day 0.
-
Therapeutic Dosing: Begin daily oral gavage of this compound or vehicle upon the onset of clinical signs (typically around Day 9-12).
-
Dose levels should be determined based on pilot studies.
-
-
Monitoring and Evaluation:
-
Monitor mice daily for clinical signs of EAE (tail limpness, hind limb weakness/paralysis).
-
Score the disease severity on a scale of 0-5.
-
At the end of the study, collect spinal cords for histopathological analysis to assess inflammation and demyelination.
-
Disclaimer: These protocols are intended as a general guide. The specific details of the experimental design, including animal strain, dosage, and administration schedule, should be optimized for each study. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes: A Cell-Based Assay for Determining Civorebrutinib Efficacy
Abstract
This document provides a comprehensive protocol for a cell-based assay to quantify the efficacy of Civorebrutinib, a selective and covalent Bruton's tyrosine kinase (BTK) inhibitor.[1][2] The assay measures the inhibition of BTK auto-phosphorylation in a human B-cell lymphoma cell line following B-cell receptor (BCR) stimulation. This method is suitable for determining the half-maximal inhibitory concentration (IC50) and for comparative analysis of different BTK inhibitors.
Introduction
This compound is an investigational small molecule that irreversibly inhibits Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell development and activation.[1][3] BTK is a critical component of the B-cell receptor (BCR) signaling pathway.[4][5] Aberrant activation of this pathway is a hallmark of various B-cell malignancies and autoimmune diseases.[4][6] this compound's mechanism involves covalent binding to a cysteine residue (C481) in the ATP-binding domain of BTK, leading to sustained target inhibition.[5]
This protocol details an in vitro, cell-based ELISA (Enzyme-Linked Immunosorbent Assay) to measure the potency of this compound by quantifying the phosphorylation of BTK at tyrosine 223 (Y223) in Ramos cells, a human Burkitt's lymphoma cell line.
Signaling Pathway Overview
Upon antigen binding, the B-cell receptor (BCR) complex initiates a signaling cascade. This involves the activation of SRC family kinases like LYN, which then phosphorylate and activate SYK. SYK, in turn, phosphorylates and activates BTK. Activated BTK phosphorylates its primary substrate, phospholipase C gamma 2 (PLCγ2), leading to downstream events that include calcium mobilization and activation of transcription factors like NF-κB, ultimately promoting B-cell proliferation and survival.[5] this compound directly inhibits BTK, blocking this entire downstream cascade.
Caption: this compound inhibits the BCR signaling pathway by targeting BTK.
Materials and Reagents
| Item | Vendor | Recommended Catalog # |
| Ramos Cell Line (ATCC® CRL-1596™) | ATCC | CRL-1596 |
| RPMI 1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS), Heat-Inactivated | Gibco | 10082147 |
| Penicillin-Streptomycin (10,000 U/mL) | Gibco | 15140122 |
| This compound | MedChemExpress | HY-146313 |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |
| Goat F(ab')2 Anti-Human IgM | SouthernBiotech | 2022-14 |
| PathScan® Phospho-BTK (Tyr223) Sandwich ELISA Kit | Cell Signaling Technology | 7261 |
| 96-well Clear, Flat-Bottom, Cell Culture Plates | Corning | 3596 |
| Reagent Reservoirs | VWR | 89094-658 |
Experimental Protocols
Cell Culture
-
Culture Ramos cells in RPMI 1640 medium supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin ("complete medium").
-
Maintain cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO₂.
-
Keep cell density between 0.2 and 1.5 x 10⁶ cells/mL. For experiments, use cells in the logarithmic growth phase with >95% viability.
Preparation of Compounds
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C.
-
On the day of the experiment, thaw a stock aliquot and prepare serial dilutions (e.g., 10-point, 1:3 dilution series) in complete medium.
-
The final DMSO concentration in all wells, including vehicle controls, should be kept constant and should not exceed 0.1%.
Assay Workflow
The overall experimental workflow involves cell plating, inhibitor treatment, BCR stimulation, cell lysis, and detection of phosphorylated BTK via sandwich ELISA.
Caption: Experimental workflow for the this compound cell-based efficacy assay.
Detailed Assay Protocol
-
Cell Plating: Harvest and count Ramos cells. Resuspend in complete medium to a density of 4 x 10⁶ cells/mL. Plate 50 µL (2 x 10⁵ cells) into each well of a 96-well plate.
-
Inhibitor Treatment: Add 50 µL of the prepared this compound serial dilutions or vehicle control (0.1% DMSO in medium) to the appropriate wells.
-
Pre-incubation: Gently mix the plate and incubate for 2 hours at 37°C, 5% CO₂.
-
BCR Stimulation: Prepare a working solution of Goat F(ab')2 Anti-Human IgM in complete medium. Add 10 µL to each well to achieve a final concentration of 10 µg/mL. For unstimulated controls, add 10 µL of medium.
-
Stimulation Incubation: Incubate the plate for exactly 10 minutes at 37°C.
-
Cell Lysis: Immediately after incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully aspirate the supernatant. Lyse the cells by adding 100 µL of the ELISA kit's lysis buffer (supplemented with protease/phosphatase inhibitors) to each well. Incubate on ice for 15 minutes with gentle agitation.
-
ELISA Protocol: Proceed with the PathScan® Phospho-BTK (Tyr223) Sandwich ELISA Kit according to the manufacturer's instructions. Briefly, this involves adding the cell lysates to the antibody-coated plate, followed by the addition of detection antibodies, substrate, and stop solution.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
Data Analysis and Presentation
Calculations
-
Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.
-
Percent Inhibition: Calculate the percentage of BTK phosphorylation inhibition for each this compound concentration using the following formula:
% Inhibition = 100 * (1 - (Signal_Civo - Signal_Unstimulated) / (Signal_Stimulated - Signal_Unstimulated))
-
Signal_Civo: Absorbance from stimulated wells treated with this compound.
-
Signal_Unstimulated: Average absorbance from unstimulated, vehicle-treated wells.
-
Signal_Stimulated: Average absorbance from stimulated, vehicle-treated wells.
-
-
IC50 Determination: Plot the % Inhibition versus the log of the this compound concentration. Use a non-linear regression model (four-parameter variable slope) to fit the curve and determine the IC50 value.
Sample Data
The following table presents representative data for the dose-dependent inhibition of BTK phosphorylation in Ramos cells by this compound.
| This compound Conc. (nM) | Avg. Absorbance (450 nm) | % Inhibition |
| 0 (Unstimulated) | 0.152 | N/A |
| 0 (Stimulated Vehicle) | 1.875 | 0.0% |
| 0.1 | 1.651 | 13.0% |
| 0.3 | 1.288 | 34.1% |
| 1.0 | 0.933 | 54.7% |
| 3.0 | 0.479 | 81.0% |
| 10.0 | 0.221 | 96.0% |
| 30.0 | 0.165 | 99.2% |
| 100.0 | 0.155 | 99.8% |
Calculated IC50: 1.1 nM
Conclusion
This application note provides a validated protocol for assessing the cellular potency of this compound. The assay is robust, reproducible, and can be adapted for high-throughput screening of other kinase inhibitors that target the BCR signaling pathway. The detailed methodology and clear data analysis pipeline make it a valuable tool for researchers in oncology and immunology drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Inhibitors targeting Bruton’s tyrosine kinase in cancers: drug development advances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. buhlmannlabs.com [buhlmannlabs.com]
Western blot protocol for detecting Civorebrutinib target engagement
Application Note & Protocol
Topic: Western Blot Protocol for Detecting Civorebrutinib Target Engagement
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase essential for B-cell receptor (BCR) signaling.[1][2][3] The BCR pathway is critical for B-cell proliferation, differentiation, and survival, making BTK a key therapeutic target in various B-cell malignancies and autoimmune diseases.[4][5] Assessing the extent to which a drug binds to its intended target within a cellular context—a concept known as target engagement—is a crucial step in drug development. This application note provides a detailed Western blot protocol to measure this compound's engagement with BTK by quantifying the inhibition of its autophosphorylation.
Principle of the Assay BTK activation involves its phosphorylation at specific tyrosine residues. A key event is the autophosphorylation at Tyr223 in the SH3 domain, which is necessary for the full activation of BTK's kinase activity.[6][7] this compound inhibits BTK's catalytic activity, thereby preventing this autophosphorylation.[1][2] By using Western blot analysis with specific antibodies against both phosphorylated BTK (pBTK Tyr223) and total BTK, one can determine the ratio of active to total BTK. A dose-dependent decrease in the pBTK/total BTK ratio in cells treated with this compound indicates successful target engagement.[7][8]
BTK Signaling Pathway and this compound Inhibition
The following diagram illustrates the simplified B-cell receptor (BCR) signaling cascade, highlighting the central role of BTK and the inhibitory action of this compound. Antigen binding to the BCR initiates a signaling cascade involving LYN and SYK, which in turn activate BTK.[9] Activated BTK then signals downstream to pathways like PLCγ2, NF-κB, and MAPK, promoting cell survival and proliferation.[4][6]
Experimental Workflow
The procedure involves cell culture and treatment, protein extraction, quantification, separation by electrophoresis, transfer to a membrane, and immunodetection of total and phosphorylated BTK.
Materials and Methods
Reagents and Consumables
| Reagent/Material | Recommended Specifications |
| Cell Line | Human B-cell lymphoma line (e.g., TMD8, Ramos, JeKo-1)[8][10] |
| Compound | This compound (dissolved in DMSO) |
| Lysis Buffer | RIPA Buffer |
| Inhibitors | Protease and Phosphatase Inhibitor Cocktails |
| Quantification Assay | BCA Protein Assay Kit |
| Sample Buffer | 4X Laemmli Sample Buffer |
| SDS-PAGE Gels | 4-20% Tris-Glycine precast gels |
| Transfer Membrane | PVDF or Nitrocellulose Membrane (0.45 µm) |
| Blocking Buffer | 5% (w/v) Bovine Serum Albumin (BSA) or non-fat dry milk in TBST |
| Wash Buffer (TBST) | Tris-Buffered Saline with 0.1% Tween-20 |
| Detection Substrate | Enhanced Chemiluminescence (ECL) Substrate |
Antibodies
| Antibody | Host | Dilution | Supplier Example |
| Anti-pBTK (Tyr223) | Rabbit | 1:1000 | Cell Signaling Technology (5082S)[7] |
| Anti-total BTK | Rabbit | 1:1000 | Cell Signaling Technology (3533S)[7] |
| Anti-GAPDH / β-Actin | Mouse | 1:5000 | Millipore (MAB374) / Abcam |
| Anti-Rabbit IgG (HRP-conj.) | Goat | 1:2000 - 1:5000 | Bio-Rad, Dako |
| Anti-Mouse IgG (HRP-conj.) | Goat | 1:2000 - 1:5000 | Bio-Rad, Dako |
Detailed Experimental Protocol
Cell Culture and Treatment
-
Culture a suitable B-cell line (e.g., TMD8) in appropriate media until they reach approximately 80% confluency.
-
Seed cells in 6-well plates at a density of 1-2 x 10⁶ cells/mL.
-
Prepare serial dilutions of this compound in culture media. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treat the cells with the different concentrations of this compound or vehicle for a predetermined time (e.g., 1-2 hours).
Sample Preparation (Cell Lysis)
-
After treatment, transfer cell suspensions to centrifuge tubes. Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysate by centrifuging at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer’s instructions.
-
Normalize the concentration of all samples with lysis buffer.
-
Prepare samples for loading by adding 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.[11]
SDS-PAGE and Electrotransfer
-
Load 20-40 µg of total protein per lane into a 4-20% SDS-PAGE gel.[12] Include a pre-stained molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.[11][12]
Immunoblotting
-
Destain the membrane with TBST and block non-specific binding by incubating the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[11]
-
Incubate the membrane with the primary antibody (e.g., anti-pBTK or anti-total BTK) diluted in 5% BSA-TBST overnight at 4°C with gentle shaking.
-
Wash the membrane three times for 10 minutes each with TBST.[12]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11][12]
-
Wash the membrane again three times for 10 minutes each with TBST to remove unbound secondary antibody.
Detection and Data Analysis
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system. Adjust exposure time to avoid signal saturation.
-
To probe for total BTK and a loading control, the membrane can be stripped and re-probed, or parallel blots can be run.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).[7]
-
Calculate target engagement by determining the ratio of the pBTK signal to the total BTK signal for each sample. Normalize this ratio to the vehicle control.
Expected Results A successful experiment will demonstrate a dose-dependent decrease in the pBTK (Tyr223) signal in cells treated with this compound, while the total BTK and loading control (GAPDH or β-actin) levels should remain relatively constant across all lanes. Plotting the normalized pBTK/total BTK ratio against the this compound concentration will allow for the calculation of an IC₅₀ value, representing the concentration of the drug required to inhibit BTK phosphorylation by 50%.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 2.4. Western blot analysis [bio-protocol.org]
- 8. Investigation of the anti-tumor mechanism of tirabrutinib, a highly selective Bruton’s tyrosine kinase inhibitor, by phosphoproteomics and transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of Novel Bruton’s Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
Application Notes and Protocols: Flow Cytometry Analysis of B-Cell Activation with Civorebrutinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Civorebrutinib is a potent and selective Bruton's tyrosine kinase (BTK) inhibitor. BTK is a critical signaling molecule downstream of the B-cell receptor (BCR), playing a pivotal role in B-cell activation, proliferation, and survival.[1][2] Dysregulation of the BCR signaling pathway is implicated in various B-cell malignancies and autoimmune diseases.[2][3] Consequently, BTK has emerged as a key therapeutic target.[1] These application notes provide a detailed framework for utilizing flow cytometry to analyze the in vitro effects of this compound on B-cell activation. The protocols outlined here are based on established methods for assessing B-cell responses and the known mechanisms of BTK inhibitors.
Mechanism of Action of this compound
This compound, as a BTK inhibitor, functions by blocking the enzymatic activity of Bruton's tyrosine kinase.[4] Upon antigen binding to the B-cell receptor, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, including phospholipase C gamma 2 (PLCγ2), which in turn triggers a cascade of events culminating in the activation of transcription factors like NF-κB.[1] These transcription factors are essential for the expression of genes that govern B-cell activation, proliferation, and survival. By inhibiting BTK, this compound effectively dampens this signaling cascade, thereby preventing B-cell activation and its downstream consequences. Other BTK inhibitors have been shown to reduce the expression of activation markers on B-cells.[5][6]
Key B-Cell Activation Markers for Flow Cytometry
The activation state of B-cells can be effectively monitored by assessing the surface expression of specific markers using multi-color flow cytometry. A well-designed antibody panel is crucial for delineating different B-cell subsets and their activation status.
Table 1: Key Markers for B-Cell Activation Analysis
| Marker | Cell Type/Function | Role in Activation Analysis |
| CD19 | Pan B-cell marker | Identification of the total B-cell population.[7] |
| CD20 | Mature B-cell marker | Identification of mature B-cells.[7] |
| CD69 | Early activation marker | Upregulated within hours of B-cell receptor (BCR) stimulation.[8] |
| CD80 | Co-stimulatory molecule | Upregulated on activated B-cells, involved in T-cell interaction.[6] |
| CD86 | Co-stimulatory molecule | Upregulated on activated B-cells, crucial for antigen presentation.[6] |
| HLA-DR | MHC Class II molecule | Involved in antigen presentation to T-cells; expression increases with activation. |
| pBTK (Y223) | Phosphorylated BTK | Intracellular marker indicating active BTK signaling.[8] |
Experimental Protocols
Protocol 1: In Vitro B-Cell Activation Assay
This protocol describes the stimulation of primary human B-cells and subsequent treatment with this compound to assess its inhibitory effect on activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated B-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin
-
B-cell stimuli:
-
Anti-IgM F(ab')2 fragment
-
CpG Oligodeoxynucleotide (ODN)
-
CD40L
-
-
This compound (various concentrations)
-
DMSO (vehicle control)
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. For a pure B-cell population, further isolate B-cells using a negative selection kit.
-
Cell Culture: Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
This compound Pre-treatment: Aliquot cells into FACS tubes. Add varying concentrations of this compound (e.g., 1 nM to 10 µM) or DMSO vehicle control to the respective tubes. Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
B-Cell Stimulation: To induce activation, add the chosen stimulus to the cell suspensions. Examples of stimuli include:
-
Anti-IgM F(ab')2 fragment (for BCR-mediated activation)
-
CpG ODN (for Toll-like receptor 9-mediated activation)
-
A combination of Anti-IgM and CD40L
-
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Staining for Flow Cytometry: Proceed with the staining protocol as described in Protocol 2.
Protocol 2: Flow Cytometry Staining for B-Cell Activation Markers
This protocol details the staining procedure for surface and intracellular markers to be analyzed by flow cytometry.
Materials:
-
Fluorochrome-conjugated antibodies (see Table 1 for recommended panel)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Centrifuge the cell suspensions from Protocol 1 at 300 x g for 5 minutes and discard the supernatant.
-
Surface Staining: Resuspend the cell pellets in 100 µL of FACS buffer containing the cocktail of fluorochrome-conjugated surface antibodies (e.g., anti-CD19, anti-CD20, anti-CD69, anti-CD80, anti-CD86, anti-HLA-DR).
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 1 mL of FACS buffer to each tube and centrifuge at 300 x g for 5 minutes. Discard the supernatant. Repeat this wash step.
-
Intracellular Staining (Optional, for pBTK):
-
Resuspend the cell pellet in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
Resuspend the cells in 100 µL of Permeabilization buffer containing the anti-pBTK antibody.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with Permeabilization buffer.
-
-
Final Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Acquire the data on a flow cytometer. Ensure appropriate compensation controls are run.
Data Presentation and Expected Results
The quantitative data obtained from the flow cytometry analysis should be summarized in tables for clear comparison between different treatment conditions.
Table 2: Example Data Summary - Effect of this compound on B-Cell Activation Marker Expression
| Treatment | Concentration | % CD69+ of CD19+ cells | MFI of CD86 on CD19+ cells | % pBTK+ of CD19+ cells |
| Unstimulated | - | 5.2 | 150 | 2.1 |
| Stimulated (Anti-IgM) | - | 85.6 | 1200 | 75.3 |
| Stimulated + this compound | 1 nM | 70.3 | 950 | 55.8 |
| Stimulated + this compound | 10 nM | 45.1 | 600 | 30.2 |
| Stimulated + this compound | 100 nM | 15.8 | 250 | 8.9 |
| Stimulated + this compound | 1 µM | 8.3 | 180 | 3.5 |
| Stimulated + DMSO | Vehicle | 84.9 | 1180 | 74.8 |
MFI: Mean Fluorescence Intensity
It is expected that this compound will dose-dependently inhibit the upregulation of B-cell activation markers (CD69, CD80, CD86, HLA-DR) and reduce the phosphorylation of BTK following stimulation.
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and Point of Inhibition
Caption: B-Cell Receptor signaling pathway and this compound's point of inhibition.
Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing B-cell activation with this compound.
Logical Relationship of this compound's Effect
Caption: The consequential effects of this compound on B-cell function.
References
- 1. BTK Inhibitors in Chronic Lymphocytic Leukemia: Biological Activity and Immune Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of Bruton’s tyrosine kinase interferes with pathogenic B-cell development in inflammatory CNS demyelinating disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Efficacy and Pharmacodynamic Modeling of the BTK Inhibitor Evobrutinib in Autoimmune Disease Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging of Civorebrutinib Distribution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of non-invasive, in vivo imaging techniques for tracking the biodistribution of Civorebrutinib, a Bruton's tyrosine kinase (BTK) inhibitor. The following sections detail the principles, protocols, and data interpretation for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging, which are powerful tools in drug development to assess target engagement, pharmacokinetics, and potential off-target accumulation.[1][2][3][4][5][6][7] While specific data for this compound is not yet published, the methodologies outlined are based on established procedures for other BTK inhibitors and can be adapted accordingly.[1][3][8][9]
Introduction to In Vivo Imaging of BTK Inhibitors
Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for B-cell malignancies and autoimmune diseases.[1][3][8][10] this compound is a BTK inhibitor with antineoplastic properties.[11] Understanding its in vivo distribution is critical for optimizing dosing strategies and evaluating its efficacy and safety profile.[12][13][14]
Molecular imaging techniques like PET and SPECT offer a non-invasive and quantitative method to visualize and measure the distribution of radiolabeled small molecules like this compound in a living organism.[1][2][3][4] These techniques rely on the synthesis of a radiolabeled analog of the drug (a radiotracer) that retains its biological activity and binding affinity for the target.[2][5]
Key applications of in vivo imaging for this compound include:
-
Assessing Target Engagement: Visualizing accumulation in tissues with high BTK expression.[1][3]
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile.[12]
-
Dosimetry: Estimating the radiation dose to various organs.[8]
-
Patient Stratification: Identifying patients most likely to respond to therapy based on BTK expression.[8]
-
Evaluating Blood-Brain Barrier Penetration: Assessing the potential for treating central nervous system (CNS) indications.
Imaging Modalities
Positron Emission Tomography (PET)
PET is a highly sensitive imaging technique that detects pairs of gamma rays emitted indirectly by a positron-emitting radionuclide.[1][2][3] For this compound, this would involve labeling the molecule with a positron-emitting isotope such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F).[1][3] ¹⁸F is often preferred due to its longer half-life (110 minutes) compared to ¹¹C (20 minutes), allowing for more complex synthesis and longer imaging times.[1]
Single-Photon Emission Computed Tomography (SPECT)
SPECT is another nuclear imaging technique that uses a gamma-emitting radioisotope. While generally offering lower sensitivity and spatial resolution than PET, SPECT can be a viable alternative, particularly with isotopes like Iodine-123 (¹²³I) or Technetium-99m (⁹⁹ᵐTc) which have different and often longer half-lives suitable for tracking molecules over extended periods.[15]
Experimental Protocols
The following protocols are generalized from studies on other BTK inhibitors and should be adapted and optimized for this compound.
Protocol 1: Radiolabeling of this compound with Fluorine-18 for PET Imaging
This protocol is a hypothetical adaptation for this compound, based on established methods for other small molecule kinase inhibitors.[1][8][16]
Objective: To synthesize [¹⁸F]this compound for in vivo PET imaging.
Materials:
-
This compound precursor molecule (modified for radiolabeling)
-
[¹⁸F]Fluoride
-
Automated radiochemistry synthesis module (e.g., GE TRACERlab)
-
Reagents and solvents for synthesis and purification (e.g., acetonitrile, potassium carbonate, Kryptofix 2.2.2)
-
High-performance liquid chromatography (HPLC) system for purification and analysis
-
Sterile saline for injection
Methodology:
-
[¹⁸F]Fluoride Production: Produce [¹⁸F]Fluoride via a cyclotron.
-
Radiolabeling Reaction:
-
Trap [¹⁸F]Fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]Fluoride into a reaction vessel containing the this compound precursor, potassium carbonate, and Kryptofix 2.2.2 in acetonitrile.
-
Heat the reaction mixture to facilitate nucleophilic substitution.
-
-
Purification:
-
Purify the crude reaction mixture using semi-preparative HPLC to isolate [¹⁸F]this compound.
-
-
Formulation:
-
Evaporate the HPLC solvent.
-
Reconstitute the purified [¹⁸F]this compound in sterile saline for injection.
-
-
Quality Control:
-
Confirm radiochemical purity and identity using analytical HPLC.
-
Measure molar activity.
-
Protocol 2: In Vivo PET/CT Imaging in a Xenograft Mouse Model
This protocol describes the use of the synthesized radiotracer in a preclinical cancer model.[1][8]
Objective: To determine the biodistribution of [¹⁸F]this compound in mice bearing tumors with varying BTK expression.
Materials:
-
[¹⁸F]this compound
-
Tumor-bearing mice (e.g., NOD SCID mice with BTK-positive and BTK-negative tumor xenografts)[1]
-
Anesthesia (e.g., isoflurane)
-
Preclinical PET/CT scanner
-
(Optional) Unlabeled this compound for blocking studies
Methodology:
-
Animal Preparation: Anesthetize the tumor-bearing mice using isoflurane.
-
Tracer Injection: Intravenously inject a known amount of [¹⁸F]this compound (e.g., 3-4 MBq) into the tail vein.[8]
-
Blocking Study (Optional): For a subset of animals, pre-inject a therapeutic dose of unlabeled this compound 30 minutes prior to the radiotracer to demonstrate target-specific binding.[1]
-
Image Acquisition:
-
Image Analysis:
-
Reconstruct the PET and CT images.
-
Draw regions of interest (ROIs) on various organs and the tumor.
-
Calculate the uptake of the radiotracer in each ROI, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).[1]
-
-
Ex Vivo Biodistribution (for validation):
-
After the final imaging session, euthanize the animals.
-
Dissect organs of interest and the tumor.
-
Measure the radioactivity in each tissue using a gamma counter.
-
Calculate the %ID/g for each tissue.
-
Data Presentation
Quantitative data from biodistribution studies are crucial for comparing uptake across different tissues and conditions. The following tables present example data from studies on other BTK inhibitors, which can serve as a template for presenting this compound data.
Table 1: Ex Vivo Biodistribution of a Representative [¹⁸F]BTK Inhibitor in Tumor-Bearing Mice (%ID/g)
| Organ | BTK-Positive Tumor (Non-Blocked) | BTK-Positive Tumor (Blocked) | BTK-Negative Tumor |
| Blood | 0.18 ± 0.02 | 0.20 ± 0.03 | 0.19 ± 0.04 |
| Heart | 0.45 ± 0.08 | 0.48 ± 0.07 | 0.46 ± 0.09 |
| Lungs | 0.89 ± 0.15 | 0.92 ± 0.18 | 0.90 ± 0.16 |
| Liver | 7.52 ± 0.82 | 7.60 ± 0.91 | 7.45 ± 0.88 |
| Spleen | 1.05 ± 0.21 | 0.55 ± 0.12 | 0.60 ± 0.14 |
| Kidneys | 20.46 ± 1.72 | 20.50 ± 1.80 | 20.30 ± 1.75 |
| Muscle | 0.20 ± 0.02 | 0.21 ± 0.03 | 0.22 ± 0.04 |
| Bone | 0.35 ± 0.02 | 0.36 ± 0.03 | 0.37 ± 0.04 |
| Tumor | 1.35 ± 0.13 | 0.51 ± 0.09 | 0.67 ± 0.15 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published data for similar BTK inhibitors.[1]
Table 2: Tumor-to-Tissue Ratios from PET Image Analysis
| Ratio | BTK-Positive Tumor | BTK-Negative Tumor |
| Tumor-to-Blood | 3.5 ± 0.7 | 0.7 ± 0.1 |
| Tumor-to-Muscle | 10.6 ± 2.6 | 1.5 ± 0.4 |
| Tumor-to-Bone | 4.2 ± 0.2 | 1.1 ± 0.3 |
Data are presented as mean ± standard deviation and are hypothetical examples based on published data for similar BTK inhibitors.[1]
Visualizations
Diagrams are essential for illustrating complex processes and pathways.
References
- 1. Synthesis and Preclinical Evaluation of a Novel Fluorine-18-Labeled Tracer for Positron Emission Tomography Imaging of Bruton’s Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PET imaging with small-molecule tyrosine kinase inhibitors: TKI-PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in the Development and Application of Radiolabeled Kinase Inhibitors for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Radiolabeled Small Molecule Protein Kinase Inhibitors for Imaging with PET or SPECT [ouci.dntb.gov.ua]
- 8. [18F]BTK-1: A Novel Positron Emission Tomography Tracer for Imaging Bruton's Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Labeling of Bruton's Tyrosine Kinase (BTK) Inhibitor [11C]BIO-2008846 in Three Different Positions and Measurement in NHP Using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimized Near-IR fluorescent agents for in vivo imaging of Btk expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. appliedstemcell.com [appliedstemcell.com]
- 13. Quantification of Small Molecule Drugs in Biological Tissue Sections by Imaging Mass Spectrometry Using Surrogate Tissue-Based Calibration Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Image Guided Biodistribution and Pharmacokinetic Studies of Theranostics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Immunohistochemistry Staining for BTK in Civorebrutinib-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing and interpreting immunohistochemistry (IHC) for Bruton's tyrosine kinase (BTK) in tissues treated with Civorebrutinib, a potent and selective BTK inhibitor.[1] This document outlines the underlying principles, detailed experimental protocols, and methods for data analysis and visualization.
Introduction
Bruton's tyrosine kinase (BTK) is a crucial signaling molecule in various cellular pathways, including B-cell receptor (BCR) signaling, which is vital for B-cell proliferation, differentiation, and survival.[2][3][4] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases. This compound is a BTK inhibitor that has shown therapeutic potential in these conditions.[5] Immunohistochemistry (IHC) is a powerful technique to visualize BTK protein expression and localization within the tissue context, providing valuable insights into the pharmacodynamic effects of this compound. By assessing BTK expression levels in treated versus untreated tissues, researchers can evaluate target engagement and the biological response to the drug.
Principle of the Assay
This protocol describes the detection of BTK protein in formalin-fixed, paraffin-embedded (FFPE) tissue sections using a specific primary antibody. The binding of the primary antibody to BTK is then visualized using a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chromogenic reaction, resulting in a colored precipitate at the site of the antigen. The intensity and distribution of the staining can be qualitatively and quantitatively assessed to determine the expression and localization of BTK.
Data Presentation
The following tables provide a template for summarizing quantitative data from IHC studies on this compound-treated tissues.
Table 1: BTK Expression Levels in Control vs. This compound-Treated Tissues (Hypothetical Data)
| Treatment Group | N | Mean H-Score (± SD) | Percentage of BTK-Positive Cells (± SD) |
| Vehicle Control | 10 | 220 (± 35) | 85% (± 10%) |
| This compound (Low Dose) | 10 | 150 (± 40) | 60% (± 12%) |
| This compound (High Dose) | 10 | 80 (± 25) | 30% (± 8%) |
Table 2: Subcellular Localization of BTK Staining
| Treatment Group | Predominant Localization | Staining Pattern |
| Vehicle Control | Cytoplasmic | Diffuse, strong intensity in target cells |
| This compound-Treated | Cytoplasmic and/or membranous | Reduced intensity, potentially more punctate |
Experimental Protocols
I. Antibody Selection and Validation
The selection of a highly specific and sensitive primary antibody is critical for reliable IHC results. Several commercially available anti-BTK antibodies have been validated for use in IHC on paraffin-embedded tissues.
Recommended BTK Antibody Characteristics:
-
Reactivity: Human, Mouse, Rat
-
Application: Validated for IHC-P (Immunohistochemistry-Paraffin)
-
Clonality: Monoclonal antibodies are generally preferred for their specificity and lot-to-lot consistency.
-
Isotype: Specify the isotype for appropriate secondary antibody selection.
Antibody Validation Steps: Before use, each new lot of primary antibody should be validated to ensure specificity and optimal performance.
-
Western Blotting: Confirm that the antibody detects a single band at the correct molecular weight for BTK (approximately 77 kDa) in lysates from cells known to express the protein.
-
Positive and Negative Controls: Use tissue sections with known high and low/no BTK expression to confirm specific staining. For example, tonsil tissue can serve as a positive control, showing strong cytoplasmic staining in mantle zone B-cells.
-
Isotype Control: An isotype-matched control antibody should be used at the same concentration as the primary antibody to assess non-specific background staining.
II. Sample Preparation and Fixation
Proper tissue handling and fixation are essential to preserve tissue morphology and antigenicity.
-
Tissue Collection: Immediately after excision, place the tissue in ice-cold phosphate-buffered saline (PBS).
-
Fixation: Immerse the tissue in 10% neutral buffered formalin for 18-24 hours at room temperature. The volume of fixative should be at least 10 times the volume of the tissue. Over-fixation should be avoided as it can mask the antigen.[2]
-
Dehydration and Embedding:
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.
-
Drying: Dry the slides overnight at 37°C or for 1 hour at 60°C.
III. Immunohistochemistry Staining Protocol
This protocol is for use with a commercial HRP-based detection system.
Reagents and Materials:
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide Block (e.g., 3% H2O2 in methanol)
-
Blocking Buffer (e.g., 1% BSA or normal serum in PBS)
-
Primary Anti-BTK Antibody
-
HRP-conjugated Secondary Antibody
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded ethanol: 100% (2 changes for 3 minutes each), 95% (1 change for 3 minutes), and 70% (1 change for 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a pressure cooker, steamer, or water bath according to the antibody datasheet recommendations (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer.
-
Rinse with wash buffer (PBS or TBS).
-
-
Peroxidase Blocking:
-
Incubate sections with Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-BTK antibody in antibody diluent to the predetermined optimal concentration.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the HRP-conjugated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with wash buffer (3 changes for 5 minutes each).
-
Incubate sections with the DAB substrate-chromogen solution until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with tap water.
-
"Blue" the sections in a suitable buffer or running tap water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
IV. Quantification of BTK Staining
Image analysis software can provide objective and reproducible quantification of IHC staining.
H-Score (Histoscore): The H-score is a semi-quantitative method that considers both the intensity of staining and the percentage of positive cells. H-Score = Σ (i × Pi), where 'i' is the intensity score (0 = no staining, 1 = weak, 2 = moderate, 3 = strong) and 'Pi' is the percentage of cells stained at that intensity. The final score ranges from 0 to 300.
Automated Image Analysis: Digital pathology platforms can be used for more sophisticated and unbiased quantification. These systems can measure staining intensity, the percentage of positive area, and cell-by-cell analysis.
Visualizations
The following diagrams illustrate key concepts and workflows.
Caption: BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for BTK immunohistochemistry.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; check optimal dilution. |
| Antigen retrieval insufficient | Optimize retrieval method (buffer, time, temperature). | |
| Incorrect antibody storage | Follow manufacturer's storage recommendations. | |
| High Background | Non-specific antibody binding | Increase blocking time; use appropriate blocking serum. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Primary antibody concentration too high | Titrate the primary antibody to a lower concentration. | |
| Non-specific Staining | Cross-reactivity of primary or secondary antibody | Use a more specific primary antibody; ensure secondary antibody is appropriate for the primary. |
| Tissue drying out during incubation | Use a humidified chamber for incubations. |
Conclusion
This document provides a detailed framework for the immunohistochemical analysis of BTK in tissues treated with this compound. Adherence to these protocols and validation steps will ensure the generation of reliable and reproducible data, which is crucial for understanding the in-situ pharmacodynamics of this BTK inhibitor in preclinical and clinical research. The provided templates for data presentation and visualization will aid in the clear and concise communication of experimental findings.
References
- 1. arigobio.com [arigobio.com]
- 2. Preparing Samples for IHC/ICC Experiments: R&D Systems [rndsystems.com]
- 3. BTK antibody (21581-1-AP) | Proteintech [ptglab.com]
- 4. BTK Antibody - Novatein Biosciences [novateinbio.com]
- 5. Anti-BTK antibody [EPR20445] (ab208937) | Abcam [abcam.com]
- 6. IHC ― 免疫組織化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for High-Throughput Screening of Civorebrutinib Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Civorebrutinib is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor (BCR) signaling pathways.[1][2] BTK is a validated therapeutic target for a range of B-cell malignancies and autoimmune diseases.[3] The development of analogs of this compound aims to optimize its pharmacological properties, including potency, selectivity, and pharmacokinetic profile. High-throughput screening (HTS) is an essential methodology for efficiently evaluating large libraries of these analogs to identify promising lead candidates.
These application notes provide detailed protocols for a suite of biochemical and cell-based assays designed for the HTS of this compound analogs, focusing on direct BTK inhibition, cellular activity, and selectivity profiling.
Biochemical Screening for Direct BTK Inhibition
The primary screen for this compound analogs involves assessing their direct inhibitory activity against purified BTK enzyme. A variety of HTS-compatible biochemical assays are available, including those that measure the accumulation of ADP, a product of the kinase reaction.[4][5]
Featured Assay: ADP-Glo™ Luminescent Kinase Assay
The ADP-Glo™ Kinase Assay is a robust, high-throughput method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The light output is directly proportional to the kinase activity.[5]
Experimental Protocol: ADP-Glo™ Assay for BTK
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
This compound analogs dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT)[5]
-
White, opaque 384-well assay plates
Procedure:
-
Prepare the BTK enzyme and substrate solution in Kinase Buffer.
-
In a 384-well plate, add 2.5 µL of the test compound (this compound analog) or DMSO vehicle control.
-
Add 2.5 µL of the BTK enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate the plate at room temperature for 30 minutes.[5]
-
Measure the luminescence using a plate reader.
Data Presentation: Hypothetical IC50 Values for this compound Analogs
| Analog ID | IC50 (nM) |
| This compound | 1.5 |
| Analog-001 | 0.8 |
| Analog-002 | 2.3 |
| Analog-003 | 15.7 |
| Analog-004 | 0.5 |
Biochemical Assay Workflow
Caption: Workflow for the ADP-Glo™ biochemical high-throughput screening assay.
Cell-Based Screening for BTK Pathway Inhibition
Cell-based assays are crucial for confirming that analogs can access and inhibit BTK within a cellular environment. These assays typically measure the phosphorylation of downstream targets of BTK, such as PLCγ2.[6]
BTK Signaling Pathway in B-Cells
Caption: Simplified BTK signaling pathway in B-cells targeted by this compound.
Featured Assay: Phospho-Flow Cytometry
This assay quantifies the inhibition of BTK-mediated phosphorylation of a downstream substrate (e.g., PLCγ2) in a relevant cell line (e.g., Ramos cells, a human Burkitt's lymphoma B-cell line) upon BCR stimulation.
Experimental Protocol: Phospho-Flow Cytometry
Materials:
-
Ramos B-cells
-
RPMI-1640 medium + 10% FBS
-
This compound analogs dissolved in DMSO
-
Anti-IgM antibody (for BCR stimulation)
-
Fixation/Permeabilization buffers
-
Phospho-specific antibody (e.g., anti-phospho-PLCγ2) conjugated to a fluorophore
-
Flow cytometer
Procedure:
-
Culture Ramos cells to the desired density.
-
Pre-incubate cells with various concentrations of this compound analogs or DMSO control for 1-2 hours.
-
Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for 10-15 minutes.
-
Immediately fix the cells to preserve the phosphorylation state.
-
Permeabilize the cells to allow antibody entry.
-
Stain the cells with the fluorescently labeled anti-phospho-PLCγ2 antibody.
-
Wash the cells to remove unbound antibody.
-
Analyze the median fluorescence intensity (MFI) of the cell population using a flow cytometer.
-
Calculate the percent inhibition of phosphorylation relative to the stimulated DMSO control.
Data Presentation: Hypothetical EC50 Values from Phospho-Flow Assay
| Analog ID | EC50 (nM) |
| This compound | 10.2 |
| Analog-001 | 5.8 |
| Analog-002 | 15.1 |
| Analog-003 | 120.5 |
| Analog-004 | 4.9 |
High-Throughput Kinase Selectivity Profiling
Assessing the selectivity of this compound analogs is critical to minimize off-target effects.[7] HTS platforms allow for the screening of analogs against a broad panel of kinases.
Approach: Kinase Panel Screening
Analogs identified as potent BTK inhibitors in primary screens should be evaluated against a large panel of other kinases. This is often performed as a fee-for-service by specialized vendors who maintain large collections of kinase assays.[8] The primary output is typically the percent inhibition at a single high concentration of the compound (e.g., 1 µM). Hits from this screen can then be followed up with full IC50 determinations. This "compound-centric" approach provides a comprehensive assessment of a scaffold's potential targets.[9][10]
Data Presentation: Hypothetical Kinase Selectivity Data (% Inhibition at 1 µM)
| Kinase Target | This compound | Analog-001 | Analog-004 |
| BTK | 99% | 99% | 99% |
| TEC | 85% | 75% | 88% |
| EGFR | 15% | 8% | 12% |
| SRC | 22% | 15% | 25% |
| LCK | 30% | 21% | 33% |
| ITK | 78% | 65% | 81% |
Hit Prioritization Workflow
The data from biochemical, cellular, and selectivity assays must be integrated to select the most promising analogs for further development.
Hit-to-Lead Prioritization Logic
Caption: Decision workflow for prioritizing this compound analog hits.
By employing this tiered HTS approach, researchers can efficiently identify and prioritize this compound analogs with superior potency, cellular activity, and selectivity profiles, accelerating the discovery of next-generation BTK inhibitors.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. promega.com [promega.com]
- 6. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-throughput biochemical kinase selectivity assays: panel development and screening applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ambitbio.com [ambitbio.com]
- 9. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholars.northwestern.edu [scholars.northwestern.edu]
Troubleshooting & Optimization
Overcoming Civorebrutinib solubility issues in laboratory solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility issues with civorebrutinib in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a consideration?
A1: this compound is a potent and selective inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[1] Like many kinase inhibitors, this compound is a complex organic molecule with poor aqueous solubility, which can present challenges when preparing solutions for in vitro and in vivo experiments.
Q2: What is the recommended solvent for making a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). A concentration of 10 mM in DMSO has been reported.
Q3: What is the maximum concentration of DMSO that can be used in cell-based assays?
A3: To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Can I store this compound solutions?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Aqueous working solutions are generally not recommended for storage and should be prepared fresh for each experiment.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer (e.g., PBS, cell culture medium). | This compound has very low aqueous solubility. | Prepare a high-concentration stock solution in 100% DMSO first. Then, dilute the stock solution into the aqueous buffer to the final desired concentration. |
| A precipitate forms when diluting the DMSO stock solution into an aqueous buffer. | The compound is "crashing out" of solution due to the change in solvent polarity. | - Ensure the final DMSO concentration in the aqueous solution is sufficient to maintain solubility, but still within the tolerated limits for your experiment (e.g., <0.5% for cell culture).- Perform a stepwise dilution: first dilute the DMSO stock into a small volume of aqueous buffer, vortex well, and then add this intermediate dilution to the final volume.- Briefly warm the solution to 37°C or sonicate to aid dissolution.[5] |
| The prepared solution is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | - Centrifuge the solution to pellet any undissolved compound and use the clear supernatant.- Filter the solution through a 0.22 µm syringe filter to remove particulates. Note that this may slightly lower the final concentration of the compound. |
| Inconsistent experimental results. | - Inaccurate concentration due to incomplete dissolution.- Degradation of the compound in solution. | - Visually inspect your solution for any precipitate before use.- Always prepare fresh working solutions from a frozen DMSO stock for each experiment.- Ensure your experimental protocol includes appropriate vehicle controls. |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound and provides solubility data for other BTK inhibitors as a reference. This data can help in selecting appropriate solvents and anticipating solubility challenges.
| Compound | Solvent | Solubility | Notes |
| This compound | DMSO | 10 mM | |
| Ibrutinib (BTK Inhibitor) | DMSO | ~30 mg/mL | Data for a similar compound.[4] |
| Ibrutinib (BTK Inhibitor) | Ethanol | ~0.25 mg/mL | Data for a similar compound.[4] |
| Ibrutinib (BTK Inhibitor) | DMSO:PBS (pH 7.2) (1:3) | ~0.25 mg/mL | Data for a similar compound.[4] |
| Branebrutinib (BTK Inhibitor) | DMSO | ~30 mg/mL | Data for a similar compound.[3] |
| Branebrutinib (BTK Inhibitor) | Ethanol | ~1 mg/mL | Data for a similar compound.[3] |
| Branebrutinib (BTK Inhibitor) | DMSO:PBS (pH 7.2) (1:4) | ~0.2 mg/mL | Data for a similar compound.[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 463.92 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.64 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for Cell Culture
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed cell culture medium
-
Sterile tubes
Procedure:
-
Determine Final Concentration: Decide on the final concentration of this compound and the final volume of the working solution needed for your experiment.
-
Calculate Dilution: Calculate the volume of the 10 mM DMSO stock solution required. For example, to prepare 1 mL of a 10 µM working solution, you would need 1 µL of the 10 mM stock.
-
Dilution: Add the calculated volume of the DMSO stock solution to the pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and not the other way around to minimize precipitation.
-
Mixing: Immediately vortex the solution gently to ensure it is well-mixed.
-
Final DMSO Concentration Check: Verify that the final concentration of DMSO in your working solution is below the toxic level for your cells (typically <0.5%).
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: Bruton's Tyrosine Kinase (BTK) Signaling Pathway.
Caption: Experimental Workflow for Solubilizing this compound.
References
Troubleshooting inconsistent results in Civorebrutinib experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Civorebrutinib. The information is designed to address common challenges and inconsistencies encountered during in vitro experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments with this compound.
| Question/Issue | Possible Cause | Suggested Solution |
| Inconsistent IC50 values for this compound in cell viability assays. | Cell density variability at the start of the experiment. | Ensure consistent cell seeding density across all wells and plates. Perform a cell count before seeding. |
| Different passage numbers of cells used. | Use cells within a consistent and low passage number range for all experiments. | |
| Incomplete dissolution of this compound. | Ensure this compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting in culture medium. Visually inspect for precipitates. | |
| Time-dependent covalent inhibition. | For covalent inhibitors like this compound, the incubation time is critical. Ensure the incubation time is consistent across all experiments to obtain reproducible IC50 values.[1][2] | |
| Weak or no signal for phosphorylated BTK (pBTK) in Western Blot after this compound treatment. | Insufficient stimulation of the B-cell receptor (BCR) pathway. | Ensure cells are properly stimulated to induce BTK phosphorylation before inhibitor treatment. Common stimulants include anti-IgM for B-cell lines.[3] |
| Low abundance of pBTK. | Increase the amount of protein loaded onto the gel. Consider using immunoprecipitation to enrich for BTK before blotting. | |
| Suboptimal antibody concentration. | Optimize the concentration of the primary anti-pBTK antibody. Refer to the manufacturer's datasheet for recommended dilutions. | |
| Phosphatase activity during sample preparation. | Always include phosphatase inhibitors in your lysis buffer to preserve the phosphorylation state of proteins. Keep samples on ice. | |
| High background in Western Blot for pBTK. | Non-specific antibody binding. | Increase the number and duration of wash steps. Optimize the blocking buffer (e.g., use 5% BSA in TBST for phospho-antibodies). |
| High concentration of secondary antibody. | Titrate the secondary antibody to the lowest concentration that provides a good signal-to-noise ratio. | |
| Variable results in in vitro kinase assays. | Inconsistent pre-incubation time. | For covalent inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate is crucial. Maintain a consistent pre-incubation time for all assays.[1][2] |
| ATP concentration affecting inhibitor potency. | Be aware that the IC50 value can be influenced by the ATP concentration in the assay. Use an ATP concentration that is close to the Km value for BTK for more physiologically relevant results. | |
| Enzyme instability. | Ensure the recombinant BTK enzyme is properly stored and handled to maintain its activity. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective, orally available, covalent inhibitor of Bruton's tyrosine kinase (BTK). It forms an irreversible covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained inhibition of its kinase activity.[1][4] This blocks downstream signaling pathways that are crucial for B-cell proliferation, survival, and activation.[5]
Q2: How should I prepare and store this compound for in vitro experiments?
A2: this compound is typically supplied as a solid. For in vitro use, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium or assay buffer immediately before use.
Q3: Why do I see a decrease in cell viability at high concentrations of the DMSO vehicle control?
A3: High concentrations of DMSO can be toxic to cells. It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO as the highest concentration used for the drug) in all experiments to account for any solvent effects.
Q4: Can I use milk as a blocking agent for my pBTK Western Blot?
A4: While non-fat dry milk is a common blocking agent, for phospho-specific antibodies, it is often recommended to use 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST). Milk contains phosphoproteins that can be recognized by anti-phospho antibodies, leading to high background.
Q5: How does the covalent nature of this compound affect the interpretation of experimental results?
A5: The covalent and irreversible binding of this compound means that its inhibitory effect is time-dependent.[1][2] In cell-based assays, this can lead to a shift in IC50 values with longer incubation times. In kinase assays, it's important to measure the rate of inactivation (k_inact/K_i) rather than just a single-point IC50 to fully characterize its potency.[6] Washout experiments in cell-based assays can be used to confirm durable target engagement.[7]
Data Presentation
Representative IC50 Values of Covalent BTK Inhibitors in B-cell Lymphoma Cell Lines
Note: Specific IC50 data for this compound in a wide range of cancer cell lines is not publicly available. The following table provides representative IC50 values for other well-characterized covalent BTK inhibitors, Ibrutinib and Zanubrutinib, in common B-cell lymphoma cell lines to serve as a reference.
| Cell Line | Histology | Ibrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| TMD8 | ABC-DLBCL | ~5 | 0.4 |
| OCI-Ly10 | ABC-DLBCL | ~10 | 1.5 |
| REC-1 | Mantle Cell Lymphoma | ~1 | 0.9 |
| Raji | Burkitt's Lymphoma | >1000 | >5000 |
| Ramos | Burkitt's Lymphoma | >1000 | >5000 |
Data compiled from publicly available literature.[8][9][10] Actual IC50 values can vary depending on experimental conditions.
Representative Kinase Selectivity of Covalent BTK Inhibitors
Note: A comprehensive kinase selectivity profile for this compound is not publicly available. The following table shows the selectivity of the covalent BTK inhibitor Ibrutinib against a panel of selected kinases as a reference to highlight the importance of assessing off-target effects.
| Kinase | Ibrutinib IC50 (nM) |
| BTK | 0.5 |
| TEC | 2.1 |
| ITK | 5.0 |
| EGFR | 5.6 |
| SRC | 20 |
| LYN | 37 |
| SYK | 49 |
Data is illustrative and compiled from various sources. The selectivity profile is a critical aspect of a kinase inhibitor's function and potential for off-target effects.[11]
Experimental Protocols
Western Blot for BTK Phosphorylation
Objective: To assess the inhibition of BTK autophosphorylation at Tyr223 in B-cell lymphoma cell lines following treatment with this compound.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, Ramos)
-
This compound
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulant: Anti-IgM antibody
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-BTK (Tyr223) and Rabbit anti-total BTK
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment:
-
Plate B-cell lymphoma cells at a density of 1 x 10^6 cells/mL.
-
Pre-treat cells with varying concentrations of this compound (or DMSO vehicle control) for 2 hours.
-
Stimulate the cells with anti-IgM (e.g., 10 µg/mL) for 10-15 minutes to induce BTK phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cell pellet with ice-cold lysis buffer.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the anti-total BTK antibody to normalize for protein loading.
-
Quantify the band intensities to determine the ratio of pBTK to total BTK.
-
In Vitro Kinase Assay for Covalent BTK Inhibitors
Objective: To determine the time-dependent inhibitory activity of this compound against recombinant BTK enzyme.
Materials:
-
Recombinant human BTK enzyme
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM MnCl2, 50 µM DTT)
-
ATP
-
BTK substrate (e.g., poly(Glu, Tyr) 4:1)
-
Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Methodology:
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant BTK enzyme and this compound to the desired concentrations in kinase assay buffer.
-
-
Time-Dependent Inhibition Assay:
-
In a 384-well plate, add the BTK enzyme.
-
Add varying concentrations of this compound (or DMSO vehicle control).
-
Pre-incubate the enzyme and inhibitor for different time points (e.g., 0, 15, 30, 60 minutes) at room temperature to allow for covalent bond formation.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding a mixture of ATP and the BTK substrate.
-
Incubate for a fixed time (e.g., 60 minutes) at room temperature.
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol (e.g., add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent).
-
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Plot the remaining kinase activity against the pre-incubation time for each inhibitor concentration.
-
Calculate the pseudo-first-order rate constant (k_obs) for each concentration and subsequently determine the k_inact and K_i values to characterize the covalent inhibition.[2][6]
-
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in B-cell lymphoma cell lines.
Materials:
-
B-cell lymphoma cell lines (e.g., TMD8, OCI-Ly10)
-
This compound
-
Cell culture medium
-
96-well plates
-
MTS reagent
-
Microplate reader
Methodology:
-
Cell Seeding:
-
Seed the B-cell lymphoma cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow cells to acclimate.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium.
-
Add the diluted compounds (and a DMSO vehicle control) to the wells.
-
Incubate the plate for 72 hours (or other desired time points) at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance from all wells.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.[9][12]
-
Mandatory Visualizations
Caption: BTK Signaling Pathway and this compound's Point of Intervention.
References
- 1. Prolonged and tunable residence time using reversible covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton's Tyrosine Kinase Inhibitors with Distinct Binding Modes Reveal Differential Functional Impact on B-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Perspective on the Kinetics of Covalent and Irreversible Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibrutinib significantly inhibited Bruton’s tyrosine kinase (BTK) phosphorylation,in-vitro proliferation and enhanced overall survival in a preclinical Burkitt lymphoma (BL) model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Responses to the Selective Bruton’s Tyrosine Kinase (BTK) Inhibitor Tirabrutinib (ONO/GS-4059) in Diffuse Large B-cell Lymphoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Bruton tyrosine kinase inhibitor zanubrutinib (BGB-3111) demonstrated synergies with other anti-lymphoma targeted agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Civorebrutinib
This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying and mitigating potential off-target effects of Civorebrutinib.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound is a third-generation Bruton's tyrosine kinase (BTK) inhibitor designed for high selectivity. In vitro studies have demonstrated that this compound has a 700-fold greater selectivity for BTK compared to other kinases such as EGFR, ITK, Lck, SRC, LYN, and JAK3[1]. This high selectivity is intended to minimize off-target effects commonly associated with first-generation BTK inhibitors.
Q2: What are the common off-target kinases of concern for BTK inhibitors?
A2: For the broader class of BTK inhibitors, particularly first-generation compounds like ibrutinib, off-target activity has been observed against several other kinases. These include members of the TEC family (e.g., TEC, ITK) and EGFR family, as well as SRC family kinases[2][3]. Inhibition of these off-target kinases has been linked to adverse events such as diarrhea, rash, and cardiotoxicity[4][5].
Q3: What is the reported clinical safety profile of this compound regarding off-target effects?
A3: Clinical trials of this compound (also known as SN1011 and EVER001) have shown a favorable safety profile. Specifically, there have been no reports of clinically significant adverse events commonly associated with less selective BTK inhibitors, such as bleeding, arrhythmia, severe infections, or severe liver function impairment[6][7][8]. The most frequently reported adverse events in a Phase I study with healthy subjects were increased blood triglycerides, decreased neutrophil count, and decreased leukocyte count[9].
Q4: How does the reversible covalent binding mechanism of this compound contribute to its safety profile?
A4: this compound is a covalent reversible BTK inhibitor[1][8]. The covalent binding ensures strong inhibition of BTK. Its reversibility, however, is designed to prevent prolonged BTK inhibition that might compromise the immune response and to allow for a more controlled drug exposure, which can contribute to an improved safety profile[1][10].
Troubleshooting Guide
| Observed Issue | Potential Cause (Off-Target Related) | Recommended Action |
| Unexpected cellular phenotype not consistent with BTK inhibition. | Although highly selective, at very high concentrations, this compound could potentially interact with other kinases. The phenotype may be due to inhibition of an unknown off-target kinase. | 1. Confirm On-Target Activity: Perform a dose-response experiment and confirm inhibition of BTK phosphorylation (pBTK Tyr223).2. Titrate this compound Concentration: Determine the minimal effective concentration for BTK inhibition to avoid potential off-target effects at higher concentrations.3. Perform Kinome Profiling: For in-depth investigation, consider a kinome scan to identify potential off-target interactions at the concentrations used in your experiment. |
| Inconsistent results between biochemical and cell-based assays. | Differences in assay conditions (e.g., ATP concentration, presence of scaffolding proteins) can influence inhibitor activity. Off-target effects may be more pronounced in one type of assay. | 1. Validate with Orthogonal Assays: Use a different assay format (e.g., a cellular thermal shift assay) to confirm target engagement in a more physiological context.2. Review Assay Parameters: Ensure ATP concentrations in biochemical assays are near physiological levels (mM range) when comparing to cellular data. |
| Low-level, persistent adverse events in in vivo models (e.g., mild skin rash, slight changes in blood counts). | While clinical data show a good safety profile, preclinical models may exhibit different sensitivities. These could be low-level off-target effects. | 1. Dose Escalation/De-escalation Study: Determine if the adverse event is dose-dependent.2. Histopathological Analysis: Examine affected tissues for signs of inflammation or other changes that could be linked to off-target kinase inhibition.3. Compare with Vehicle Control: Ensure the observed effects are specific to this compound treatment. |
Data Presentation
Table 1: Comparative Selectivity of BTK Inhibitors
| Kinase | This compound (SN1011) Selectivity (Fold greater than BTK) [1] | Ibrutinib (Representative First-Generation Inhibitor) Off-Target Concerns [2][3] |
| EGFR | >700 | Yes |
| ITK | >700 | Yes |
| Lck | >700 | - |
| SRC | >700 | Yes |
| LYN | >700 | - |
| JAK3 | >700 | Yes |
| TEC | Not specified, but a member of the TEC family | Yes |
| CSK | Not specified | Potential off-target for some BTK inhibitors |
Note: This table provides a summary of the reported selectivity of this compound against a specific panel of kinases and highlights common off-target concerns for less selective BTK inhibitors for comparative purposes.
Experimental Protocols
Protocol 1: KinomeScan™ Profiling to Determine Kinase Selectivity
This protocol outlines the general steps for assessing the selectivity of this compound across a broad panel of kinases using the KINOMEscan™ platform.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration 100-fold higher than the desired final screening concentration.
-
Assay Principle: The assay is based on a competitive binding assay where a test compound (this compound) competes with an immobilized, active-site directed ligand for binding to the kinase active site. The amount of kinase bound to the solid support is measured.
-
Experimental Procedure:
-
A panel of kinases is tested (e.g., 468 kinases).
-
Each kinase is incubated with the immobilized ligand and a single concentration of this compound (e.g., 1 µM).
-
The amount of kinase bound to the immobilized ligand is quantified using a proprietary method (e.g., qPCR).
-
-
Data Analysis: The results are typically reported as the percentage of the kinase that is inhibited from binding to the immobilized ligand at the tested concentration of this compound. A lower percentage indicates a stronger interaction between this compound and the kinase.
-
Interpretation: High percentage inhibition for kinases other than BTK would indicate potential off-target binding.
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol describes a method to verify that this compound engages with its intended target, BTK, within a cellular context.
-
Cell Culture and Treatment:
-
Culture cells that endogenously express BTK (e.g., a B-cell lymphoma cell line).
-
Treat the cells with this compound at the desired concentration or with a vehicle control (e.g., DMSO) for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures for a short duration (e.g., 3 minutes). This creates a "melting curve" for the proteome.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells to release their protein content.
-
Centrifuge the lysates at high speed to pellet aggregated proteins.
-
-
Detection of Soluble BTK:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble BTK in each sample using a standard protein detection method, such as Western blotting or ELISA.
-
-
Data Analysis and Interpretation:
-
Plot the amount of soluble BTK as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature for the this compound-treated sample indicates that the drug has bound to and stabilized BTK, confirming target engagement.
-
Visualizations
Caption: Simplified BCR signaling pathway showing the central role of BTK and its inhibition by this compound.
Caption: Experimental workflow for the identification and mitigation of potential off-target effects of kinase inhibitors.
References
- 1. A randomized, controlled single, and multiple ascending dose trial of the safety, pharmacokinetics and pharmacodynamics of SN1011 in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cllsociety.org [cllsociety.org]
- 5. Cardiovascular Adverse Effects of Novel Bruton Tyrosine Kinase Inhibitors: What All Cardiologists Should Know - American College of Cardiology [acc.org]
- 6. Everest Medicines Reports Positive Phase 1b/2a Trial Results for EVER001 in Treating Primary Membranous Nephropathy [synapse.patsnap.com]
- 7. Everest Medicines Reports Promising Phase 1b/2a Results for EVER001 BTK Inhibitor in Primary Membranous Nephropathy [trial.medpath.com]
- 8. Everest Medicines announces positive results from phase 1b/2a trial of novel BTK inhibitor, EVER001 to treat primary membranous nephropathy [pharmabiz.com]
- 9. Sinomab Bioscience Ltd. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 10. www1.hkexnews.hk [www1.hkexnews.hk]
Addressing Civorebrutinib instability in long-term experiments
Welcome to the Technical Support Center for Civorebrutinib. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential stability issues with this compound during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally administered, potent, and selective inhibitor of Bruton's tyrosine kinase (BTK).[1] BTK is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[2] By inhibiting BTK, this compound blocks the downstream signaling cascade, leading to decreased B-cell activation and proliferation. This makes it a therapeutic candidate for B-cell malignancies and autoimmune diseases.
Q2: What are the general recommendations for storing this compound?
For long-term stability, solid this compound should be stored at -20°C.[3] Stock solutions, typically prepared in dimethyl sulfoxide (DMSO), should also be stored at -20°C in small aliquots to minimize freeze-thaw cycles.[4][5] While some small molecules are shipped at room temperature, long-term storage should adhere to the recommended colder temperatures to ensure stability.[6]
Q3: How stable is this compound in different solvents?
While specific stability data for this compound in various solvents is not extensively published, general principles for small molecules apply. Stock solutions are commonly prepared in DMSO due to its high solubilizing capacity and general stability for many organic compounds.[6][7] However, the stability of any compound in DMSO is specific to that compound.[8] Aqueous solutions of small molecules are generally less stable and are not recommended for long-term storage.[3][9] It is best practice to prepare fresh aqueous dilutions from a DMSO stock for each experiment.[6]
Q4: What are the potential degradation pathways for this compound?
This compound contains a pyrazole ring and amide functionalities.[10] Similar compounds, particularly other BTK inhibitors, have shown susceptibility to degradation under certain conditions. Forced degradation studies on other BTK inhibitors like Zanubrutinib and Pirtobrutinib have demonstrated degradation under acidic, alkaline, and oxidative conditions.[11][12][13] Therefore, it is plausible that this compound could be susceptible to hydrolysis of its amide bond and potential oxidation, particularly at non-neutral pH.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Loss of compound activity over time in a multi-day cell culture experiment. | Degradation of this compound in the aqueous cell culture medium. | 1. Replenish the compound: For experiments lasting several days, consider replacing the media with freshly prepared this compound-containing media every 24-48 hours. 2. Optimize storage of working solutions: Prepare fresh dilutions of this compound from a frozen DMSO stock for each media change. Avoid storing diluted aqueous solutions.[3][9] 3. Perform a stability check: Assess the stability of this compound in your specific cell culture medium under incubation conditions (37°C, 5% CO2) over the time course of your experiment using an appropriate analytical method like HPLC. |
| Precipitation of this compound upon dilution into aqueous buffer or cell culture medium. | The compound's solubility limit in the aqueous solution has been exceeded. | 1. Optimize the dilution process: Instead of diluting a highly concentrated DMSO stock directly into the aqueous medium, perform serial dilutions in DMSO first to a lower concentration before the final dilution into the aqueous solution.[6] 2. Maintain a low final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.1%. Ensure your dilution scheme does not exceed this. Always include a vehicle control (DMSO alone) in your experiments.[6] 3. Gently mix the solution: After adding the this compound stock to the aqueous medium, mix gently but thoroughly to ensure it is fully dissolved. |
| Inconsistent results between experiments using the same batch of this compound. | Improper storage and handling of the compound, leading to degradation. | 1. Aliquot stock solutions: Upon receiving solid this compound, prepare a concentrated stock solution in anhydrous DMSO and immediately aliquot it into small, single-use volumes to be stored at -20°C. This minimizes repeated freeze-thaw cycles which can degrade the compound.[8] 2. Protect from light: While specific photosensitivity data for this compound is unavailable, it is good practice to store stock solutions in amber vials or otherwise protected from light, as photolysis is a common degradation pathway for pharmaceuticals.[14] 3. Use fresh DMSO: Ensure the DMSO used for preparing stock solutions is of high purity and anhydrous, as water content can promote hydrolysis.[8] |
| Unexpected off-target effects or altered cellular morphology. | Presence of degradation products with different biological activities. | 1. Confirm compound integrity: If unexpected results are observed, it is crucial to verify the purity and integrity of the this compound stock. This can be done using analytical techniques such as HPLC or LC-MS. 2. Source high-purity compound: Ensure that the this compound used is of high purity from a reputable supplier. Information on the provided analysis should be reviewed. 3. Prepare fresh stock solutions: If there is any doubt about the stability of the current stock, discard it and prepare a fresh stock solution from the solid compound. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
Objective: To prepare and store this compound stock solutions to maintain their stability and integrity for long-term use.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of this compound using a calibrated balance in a chemical fume hood.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes or cryovials. The aliquot volume should be appropriate for your typical experimental needs to avoid multiple freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for long-term storage.
Protocol 2: Forced Degradation Study of this compound
Objective: To assess the stability of this compound under various stress conditions to identify potential degradation pathways. This protocol is based on general guidelines for forced degradation studies of other BTK inhibitors.[12][13]
Materials:
-
This compound stock solution (in a suitable organic solvent like acetonitrile or methanol)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H2O2), 3%
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
pH meter
-
Incubator/water bath
Procedure:
-
Acid Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M HCl.
-
Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the this compound stock solution with 0.1 M NaOH.
-
Incubate and sample as described for acid hydrolysis, neutralizing with 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the this compound stock solution with 3% H2O2.
-
Incubate at room temperature and sample at various time points for HPLC analysis.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at an elevated temperature (e.g., 80°C) and sample at various time points for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to a UV light source and sample at various time points for HPLC analysis. A control sample should be kept in the dark.
-
-
HPLC Analysis:
-
Analyze all samples by a validated HPLC method to quantify the remaining percentage of this compound and to detect the formation of any degradation products.
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point for each stress condition.
-
Characterize any significant degradation products using LC-MS/MS to elucidate their structures.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bruton tyrosine kinase degradation as a therapeutic strategy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. astoriom.com [astoriom.com]
- 6. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-PDA-QTof-MS characterization of the stress degradation products of Zanubrutinib: A novel BTK inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Forced Degradation Study of Zanubrutinib: An LC-PDA and LC-MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacy180.com [pharmacy180.com]
Technical Support Center: Handling Civorebrutinib-Resistant Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with civorebrutinib-resistant cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation, survival, and differentiation of B-cells.[1][2] this compound, like other BTK inhibitors, blocks the activity of BTK, thereby inhibiting downstream signaling and impeding the growth of malignant B-cells that rely on this pathway.[3][4]
Q2: How is resistance to BTK inhibitors like this compound likely to develop in cell lines?
Resistance to BTK inhibitors can arise through several mechanisms, primarily categorized as on-target and off-target alterations.
-
On-target mutations: These are genetic changes in the BTK gene itself. For covalent BTK inhibitors like ibrutinib, a common resistance mechanism is a mutation at the cysteine 481 residue (C481S), which prevents the drug from binding covalently.[5][6] For non-covalent inhibitors, mutations can occur in other parts of the BTK kinase domain, altering the drug's binding affinity.[7][8]
-
Mutations in downstream signaling molecules: The most well-documented example is mutations in Phospholipase C gamma 2 (PLCγ2), a direct substrate of BTK.[7][9] These mutations can lead to its constitutive activation, bypassing the need for BTK activity to sustain downstream signaling.
-
Activation of bypass pathways: Cancer cells can develop resistance by upregulating alternative survival pathways that do not depend on BTK signaling. A common bypass mechanism involves the activation of the PI3K/AKT/mTOR pathway.[9]
-
Epigenetic changes: Alterations in gene expression patterns, not caused by changes in the DNA sequence, can also contribute to resistance by rewiring signaling networks to become less dependent on BTK.[10]
Q3: How do I generate a this compound-resistant cell line in the lab?
The most common method is through continuous or intermittent exposure of a sensitive parental cell line to gradually increasing concentrations of this compound over a prolonged period (typically 3-18 months).[11][12][13] This process selects for cells that have acquired resistance mechanisms and can proliferate in the presence of the drug. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: How can I confirm that my cell line is truly resistant to this compound?
Resistance is confirmed by comparing the half-maximal inhibitory concentration (IC50) of this compound in the developed cell line to that of the original parental cell line. A significant increase in the IC50 value, often quantified as a "resistance index" or "fold change," indicates the development of resistance.[14]
Q5: What are the best practices for maintaining a this compound-resistant cell line?
Maintenance strategies for drug-resistant cell lines can vary.[13]
-
Continuous culture in the presence of the drug: Some cell lines require the continuous presence of a maintenance dose of this compound to retain their resistant phenotype.
-
Drug-free culture for stable resistance: In some cases, the resistance mechanisms are stable, and the cells can be cultured without the drug for a period without losing their resistance.
-
Periodic re-exposure (pulsing): For less stable resistance, periodic re-treatment with this compound may be necessary to maintain the resistant phenotype.
-
Cryopreservation: It is crucial to cryopreserve stocks of the resistant cell line at various passages to ensure a consistent source for experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to develop resistance | The starting concentration of this compound is too high, leading to excessive cell death. | Determine the IC20-IC30 of the parental cell line and begin the dose escalation from this sub-lethal concentration. |
| The cell line may have a low intrinsic propensity to develop resistance. | Consider using a different parental cell line or a longer exposure time. | |
| The drug may be unstable in the culture medium. | Prepare fresh drug solutions regularly and ensure proper storage. | |
| Loss of resistant phenotype over time | The resistance mechanism is unstable without selective pressure. | Maintain the resistant cell line in a continuous low dose of this compound. |
| The cell culture has been passaged too many times. | Return to an earlier, cryopreserved passage of the resistant cell line. | |
| Inconsistent experimental results | Heterogeneity within the resistant cell line population. | Perform single-cell cloning to establish a monoclonal resistant cell line with a more uniform phenotype. |
| Variation in experimental conditions. | Standardize all experimental parameters, including cell seeding density, drug concentration, and incubation times. |
Quantitative Data
Table 1: Representative IC50 Values of BTK Inhibitors in B-Cell Malignancy Cell Lines
| Cell Line | Cancer Type | BTK Inhibitor | IC50 (nM) |
| TMD8 | ABC-DLBCL | Tirabrutinib | 4.5 |
| REC-1 | Mantle Cell Lymphoma | Tirabrutinib | 33 |
| BT474 | Breast Cancer | Ibrutinib | 9.94 |
| SKBR3 | Breast Cancer | Ibrutinib | 8.89 |
| SU-DHL-6 | DLBCL | Acalabrutinib | 3.1 |
| REC-1 | Mantle Cell Lymphoma | Acalabrutinib | 21 |
| SU-DHL-6 | DLBCL | Ibrutinib | 12 |
| REC-1 | Mantle Cell Lymphoma | Ibrutinib | 48 |
Note: Data is compiled from various sources and represents a range of BTK inhibitors and cell lines.[15][16][17] IC50 values for this compound in specific cell lines may vary and should be determined empirically.
Table 2: Example of Fold Change in IC50 for BTK Inhibitor-Resistant Cell Lines
| Parental Cell Line | Resistant Cell Line | BTK Inhibitor | Parental IC50 (µM) | Resistant IC50 (µM) | Fold Change in Resistance |
| WM Cell Line 1 | WM/IR | Ibrutinib | 3.5 | 22 | ~6.3 |
| REC-1 | REC-1/Ibrutinib-R | Ibrutinib | - | - | >10 |
Note: This table provides examples of the degree of resistance that can be achieved.[8][18] The fold change is a critical parameter for characterizing a resistant cell line.
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol outlines a general method for developing a this compound-resistant cell line using a dose-escalation approach.[14][19][20]
1. Determination of Initial IC50: a. Plate the parental cells at a density of 1x10^4 cells/well in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay (e.g., MTT, CCK-8) to determine the IC50 of the parental cell line.
2. Dose Escalation: a. Culture the parental cells in a medium containing this compound at a starting concentration equal to the IC20 of the parental line. b. Once the cells have adapted and are proliferating at a stable rate (typically after 2-3 passages), increase the this compound concentration by approximately 50%. c. If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again. d. Repeat this dose escalation process until the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50).
3. Confirmation of Resistance: a. Once a resistant population is established, determine the new IC50 of the resistant cell line using the same method as in step 1. b. Calculate the resistance index (RI) by dividing the IC50 of the resistant line by the IC50 of the parental line. An RI significantly greater than 1 confirms resistance.
4. Cryopreservation: a. Cryopreserve aliquots of the resistant cells at various passages to ensure a consistent and stable supply for future experiments.
Protocol 2: Characterization of Resistance Mechanisms
1. Western Blot Analysis: a. Culture both parental and resistant cells with and without this compound treatment. b. Prepare cell lysates and perform Western blotting to assess the phosphorylation status of key signaling proteins, including BTK, PLCγ2, AKT, and ERK. c. A lack of inhibition of p-BTK in the presence of this compound in resistant cells could indicate a BTK mutation. Sustained phosphorylation of downstream molecules like p-PLCγ2 or p-AKT in resistant cells may suggest the activation of bypass pathways.[21]
2. Gene Sequencing: a. Extract genomic DNA from both parental and resistant cell lines. b. Perform Sanger or next-generation sequencing of the BTK and PLCγ2 genes to identify potential resistance-conferring mutations.
3. Cell Viability Assays with Other Inhibitors: a. Test the sensitivity of the resistant cell line to other inhibitors targeting potential bypass pathways (e.g., PI3K inhibitors). b. Cross-resistance or sensitivity to other compounds can provide insights into the mechanism of resistance.[22]
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and points of inhibition and resistance.
Caption: Experimental workflow for generating this compound-resistant cell lines.
Caption: Troubleshooting decision tree for common issues with resistant cell lines.
References
- 1. B-cell receptor - Wikipedia [en.wikipedia.org]
- 2. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Functional characterization of BTK(C481S) mutation that confers ibrutinib resistance: exploration of alternative kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Acquired BTK mutations associated with resistance to noncovalent BTK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to BTK inhibition in CLL and non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overcoming Acquired Epigenetic Resistance to BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro Development of Chemotherapy and Targeted Therapy Drug-Resistant Cancer Cell Lines: A Practical Guide with Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Cell Culture Academy [procellsystem.com]
- 15. frontiersin.org [frontiersin.org]
- 16. pure.eur.nl [pure.eur.nl]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Characterization of ibrutinib-sensitive and -resistant mantle lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of Civorebrutinib in Animal Models
Disclaimer: Publicly available preclinical data on the bioavailability of Civorebrutinib is limited. The following troubleshooting guides, FAQs, and protocols are based on established principles for improving the bioavailability of poorly soluble Bruton's tyrosine kinase (BTK) inhibitors and may utilize data from analogous compounds as a reference.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges affecting the oral bioavailability of this compound?
Based on the characteristics of other BTK inhibitors, the primary challenges are likely low aqueous solubility and potential for significant first-pass metabolism.[1][2] Many BTK inhibitors are classified as Biopharmaceutics Classification System (BCS) Class II or IV compounds, meaning they have low solubility and variable permeability.[1]
Q2: Which animal models are most commonly used for pharmacokinetic (PK) studies of BTK inhibitors?
Rats and mice are frequently used for initial PK screening and formulation evaluation due to their well-characterized physiology and availability of disease models.[3][4] Larger animal models like dogs and non-human primates (e.g., cynomolgus or rhesus monkeys) are often used in later preclinical stages to obtain pharmacokinetic data more predictive of human outcomes.[4][5]
Q3: What are the key pharmacokinetic parameters to assess when evaluating different formulations of this compound?
The key parameters include:
-
Cmax (Maximum Plasma Concentration): The highest concentration of the drug in the plasma.
-
Tmax (Time to Cmax): The time at which Cmax is reached.
-
AUC (Area Under the Curve): The total drug exposure over time.
-
t1/2 (Half-life): The time it takes for the drug concentration in the plasma to reduce by half.
-
F (Absolute Bioavailability): The fraction of the administered dose that reaches systemic circulation.
Q4: How does food intake typically affect the bioavailability of BTK inhibitors?
The effect of food can be variable. For some BTK inhibitors, administration with food can increase absorption and bioavailability. A clinical trial for a BTK inhibitor known as SN1011 (potentially this compound) included a food effect cohort to investigate this.[6] For other BTK inhibitors, the effect of food may be less pronounced or formulation-dependent.
Troubleshooting Guides
Issue 1: High variability in plasma concentrations of this compound between individual animals.
| Potential Cause | Troubleshooting Step |
| Poor drug dissolution in the gastrointestinal (GI) tract. | 1. Improve the formulation by reducing particle size (micronization, nanocrystals).2. Utilize solubility-enhancing formulations such as solid dispersions or lipid-based delivery systems.[7][8] |
| Inconsistent food intake affecting absorption. | 1. Standardize feeding protocols (e.g., fasting overnight before dosing).2. If a positive food effect is observed, consider administering the formulation with a standardized meal. |
| Genetic variability in drug-metabolizing enzymes (e.g., Cytochrome P450s) among animals. | 1. Use a more genetically homogenous animal strain.2. Increase the number of animals per group to improve statistical power. |
Issue 2: Low oral bioavailability (F < 10%) despite adequate dose administration.
| Potential Cause | Troubleshooting Step |
| Extensive first-pass metabolism in the gut wall and liver. | 1. Co-administer with an inhibitor of relevant metabolic enzymes (e.g., a CYP3A4 inhibitor, if identified as the primary metabolic pathway).[9] Note: This should be done cautiously to assess potential drug-drug interactions.2. Consider formulation strategies that promote lymphatic uptake, thereby bypassing the portal circulation.[2] |
| Poor permeability across the intestinal epithelium. | 1. Include permeation enhancers in the formulation, though this requires careful toxicological assessment.2. Investigate if the drug is a substrate for efflux transporters (e.g., P-glycoprotein) and consider co-administration with an inhibitor. |
| Degradation of the compound in the GI tract (e.g., pH instability). | 1. Characterize the pH-stability profile of this compound.2. Develop enteric-coated formulations to protect the drug from the acidic environment of the stomach. |
Data Presentation: Representative Pharmacokinetic Data of BTK Inhibitors in Animal Models
The following tables summarize pharmacokinetic data for other BTK inhibitors, which can serve as a reference for what to expect during preclinical studies with this compound.
Table 1: Representative Pharmacokinetic Parameters of BTK Inhibitors in Rats
| BTK Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (F%) |
| Ibrutinib (in Liposil) | 10 mg/kg, oral | ~150 | ~2 | ~600 | ~4 | 3.12-fold increase vs. suspension[10] |
| Acalabrutinib | 100 mg, oral | ~500 | <1 | - | <2 | 25.3% (in humans)[11] |
| Orelabrutinib | 10 mg/kg, oral | ~1200 | ~0.5 | ~2500 | ~2 | Not Reported[8] |
Table 2: Representative Pharmacokinetic Parameters of BTK Inhibitors in Monkeys
| BTK Inhibitor | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Absolute Bioavailability (F%) |
| Nilotinib | 10 mg/kg, oral | 410 | 1.67 | - | 5.16 | 13%[5] |
| Buprenorphine | 0.03 mg/kg, IM | 11.8 | ~1 | - | ~2 | 68.1%[4] |
| Buprenorphine-XR | 0.2 mg/kg, SC | ~1.5 | 6-48 | ~100 | - | Not Applicable[12] |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation to Improve Oral Bioavailability
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate and oral absorption.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer (e.g., Poloxamer 188, HPMC)
-
Milling media (e.g., yttria-stabilized zirconium oxide beads)
-
High-pressure homogenizer or bead mill
-
Purified water
Methodology:
-
Prepare a pre-suspension by dispersing this compound powder and a stabilizer in purified water.
-
Subject the pre-suspension to high-energy milling using a bead mill or a high-pressure homogenizer.
-
Optimize milling parameters (e.g., milling time, pressure, temperature) to achieve the desired particle size (typically < 200 nm).
-
Characterize the resulting nanosuspension for particle size distribution, zeta potential, and drug content.
-
Lyophilize the nanosuspension with a cryoprotectant to produce a stable solid powder for reconstitution.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel this compound formulation compared to a simple suspension.
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
Experimental Groups:
-
Group 1: this compound suspension (e.g., in 0.5% methylcellulose) via oral gavage.
-
Group 2: this compound nanosuspension (or other improved formulation) via oral gavage.
-
Group 3: this compound in solution via intravenous (IV) injection (for determination of absolute bioavailability).
Methodology:
-
Fast animals overnight prior to dosing.
-
Administer the respective formulations at a consistent dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Process blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters using non-compartmental analysis software.
Visualizations
Caption: Simplified diagram of the B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: General experimental workflow for developing and evaluating a new formulation to improve the oral bioavailability of a drug candidate like this compound.
References
- 1. Animal models for exploring the pharmacokinetics of breast cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability, Biotransformation, and Excretion of the Covalent Bruton Tyrosine Kinase Inhibitor Acalabrutinib in Rats, Dogs, and Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Development of BTK Inhibitors: A Five-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Intentional Modulation of Ibrutinib Pharmacokinetics through CYP3A Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 11. viracta.investorroom.com [viracta.investorroom.com]
- 12. Safety, Tolerability, Pharmacokinetics, Target Occupancy, and Concentration-QT Analysis of the Novel BTK Inhibitor Evobrutinib in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Dealing with variability in experimental autoimmune encephalomyelitis (EAE) models with Civorebrutinib
Welcome to the Technical Support Center for researchers utilizing Civorebrutinib in Experimental Autoimmune Encephalomyelitis (EAE) models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the complexities of your experiments and address the inherent variability in EAE studies.
Disclaimer: As of late 2025, specific preclinical data on this compound in EAE models is not extensively published in peer-reviewed literature. Therefore, this guide leverages data from other well-characterized Bruton's Tyrosine Kinase (BTK) inhibitors (e.g., Ibrutinib, Evobrutinib, Fenebrutinib, Remibrutinib) as a proxy to provide guidance on the expected effects and potential challenges of using this compound in EAE. The principles of managing EAE variability and the general mechanism of BTK inhibition are expected to be highly relevant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of EAE?
A1: this compound is a Bruton's Tyrosine Kinase (BTK) inhibitor. BTK is a critical signaling enzyme in B cells and myeloid cells (including microglia and macrophages). In EAE, this compound is expected to exert its therapeutic effects through a dual mechanism:
-
B Cell Modulation: It inhibits B cell receptor (BCR) signaling, which is crucial for B cell activation, proliferation, and differentiation into antibody-producing plasma cells and antigen-presenting cells. This can reduce the autoimmune response against myelin.[1][2]
-
Myeloid Cell Regulation: It modulates the activation of microglia (the resident immune cells of the central nervous system) and infiltrating macrophages, shifting them from a pro-inflammatory to a less inflammatory state. This can help to reduce neuroinflammation and tissue damage within the CNS.[3][4][5]
Q2: Which EAE model is most appropriate for studying this compound?
A2: The choice of EAE model can influence the study outcome. For a BTK inhibitor like this compound, consider the following:
-
MOG35-55-induced EAE in C57BL/6 mice: This is a widely used model, but some studies suggest that it is more T-cell-driven. While BTK inhibitors can still show efficacy by targeting myeloid cells, the effect on B-cell-specific pathways may be less prominent.[6]
-
MOG1-128 or full-length MOG-induced EAE: These models are considered more dependent on B cells and antibody responses, making them potentially more sensitive to the effects of BTK inhibition.[6]
-
PLP139-151-induced EAE in SJL mice: This is a relapsing-remitting model where B cells are implicated in the formation of ectopic lymphoid tissues in the CNS, a process that can be targeted by BTK inhibitors.[1]
Q3: What is the expected effect of this compound on the clinical score in EAE?
A3: Based on studies with other BTK inhibitors, therapeutic administration of this compound is expected to significantly reduce the clinical severity of EAE.[1][7] This is typically observed as a lower peak clinical score and a delayed onset of disease when administered prophylactically.
Q4: Does this compound need to cross the blood-brain barrier (BBB) to be effective in EAE?
A4: While peripheral immune modulation is a key part of its action, the ability of a BTK inhibitor to penetrate the CNS is considered advantageous for directly targeting microglia and neuroinflammation.[2][5] Several BTK inhibitors in development for multiple sclerosis are designed to be CNS-penetrant.[3]
Troubleshooting Guide: Variability in EAE Experiments with this compound
Variability is a significant challenge in EAE studies. Below are common issues and potential solutions when using an oral small molecule inhibitor like this compound.
| Problem | Potential Causes | Recommended Solutions |
| High variability in disease onset and severity between animals in the same group. | - Inconsistent immunization (emulsion quality, injection site).- Genetic drift in the mouse colony.- Animal stress (handling, housing conditions).- Variation in gut microbiota. | - Ensure proper and consistent emulsification of the MOG peptide in CFA.- Use a consistent subcutaneous injection site and technique.- Source mice from a reliable vendor and allow for acclimatization.- Minimize animal stress through consistent and gentle handling.- Co-house animals from different treatment groups to normalize microbiome effects. |
| Lower than expected disease incidence or severity in the vehicle control group. | - Suboptimal dose of MOG peptide or pertussis toxin (PTX).- Inactive PTX.- Stress induced by the vehicle or dosing procedure. | - Titrate the concentration of MOG and PTX for your specific mouse strain and facility.- Ensure PTX is stored correctly and is from a reliable batch.- Choose a well-tolerated vehicle for this compound. If the vehicle itself is causing stress, it can suppress EAE. |
| No significant difference between the this compound-treated group and the vehicle control group. | - Insufficient dose of this compound.- Poor oral bioavailability or rapid metabolism of the compound.- Timing of treatment initiation (prophylactic vs. therapeutic).- The chosen EAE model is not sensitive to BTK inhibition. | - Perform a dose-ranging study to determine the optimal therapeutic dose of this compound.- Confirm target engagement (BTK occupancy) in peripheral blood mononuclear cells or splenocytes.- For a therapeutic effect, initiate treatment at the first signs of disease (e.g., tail limpness).- Consider using a more B-cell-dependent EAE model.[6] |
| Unexpected mortality in the treated group. | - Off-target toxicity of this compound at the tested dose.- Interaction between the drug and the inflammatory state of the animals. | - Reduce the dose of this compound.- Monitor animal health closely, including body weight and general appearance.- Consult toxicology data for the compound if available. |
Quantitative Data Summary
The following tables summarize the efficacy of various BTK inhibitors in EAE models, which can serve as a reference for expected outcomes with this compound.
Table 1: Effect of BTK Inhibitors on EAE Clinical Score
| BTK Inhibitor | EAE Model | Dosing Regimen | Key Findings | Reference |
| Ibrutinib | SCH-induced EAE in Biozzi mice | 50 mg/kg, daily, oral (prophylactic & therapeutic) | Significantly reduced mean maximum clinical score and relapse incidence. | [1] |
| Evobrutinib | PLP139-151-induced EAE in SJL/J mice | Therapeutic | Reduced meningeal inflammation and clinical scores. | [1] |
| Fenebrutinib | MOG35-55-induced EAE in C57BL/6 mice | 5 mg/kg, twice daily, oral (prophylactic) | Dose-dependent reduction in EAE severity and associated microglial activation. | [5] |
| Remibrutinib | HuMOG-induced EAE | 30 mg/kg, oral | Strongly reduced neurological symptoms. | [4] |
| Tolebrutinib-like BTKi | MOG35-55-induced EAE in C57BL/6 mice | 15 mg/kg, oral (therapeutic) | Significantly reduced clinical score starting two days after treatment initiation. | [7] |
Experimental Protocols
MOG35-55-Induced EAE in C57BL/6 Mice with Therapeutic this compound Treatment
This protocol outlines a typical experimental design for evaluating the therapeutic efficacy of an oral BTK inhibitor.
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
EAE Induction:
-
On day 0, immunize mice subcutaneously at two sites on the flank with 100-200 µg of MOG35-55 peptide emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
On day 0 and day 2, administer 200 ng of pertussis toxin (PTX) intraperitoneally.[6]
-
-
Clinical Scoring:
-
Monitor mice daily for clinical signs of EAE starting from day 7 post-immunization.
-
Score animals on a 0-5 scale: 0 = no signs; 1 = limp tail; 2 = hind limb weakness; 3 = hind limb paralysis; 4 = hind and forelimb paralysis; 5 = moribund.
-
-
Treatment:
-
Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose).
-
When a mouse first presents with a clinical score of 1.0 (limp tail), randomize it to receive either vehicle or this compound (at the desired dose, e.g., 15 mg/kg) via oral gavage.
-
Continue daily dosing until the end of the experiment (e.g., day 21-28 post-immunization).
-
-
Outcome Measures:
-
Primary: Daily clinical score.
-
Secondary: Body weight, incidence and day of onset of disease, histological analysis of the spinal cord for inflammation and demyelination.
-
Visualizations
Signaling Pathways
Caption: this compound inhibits BTK in B cells and microglia.
Experimental Workflow
Caption: Therapeutic treatment workflow in an EAE model.
Troubleshooting Logic
References
- 1. Bruton’s tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bruton's tyrosine kinase inhibition reduces disease severity in a model of secondary progressive autoimmune demyelination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Positive effect of evobrutinib in CNS remyelination models and lack of synergy with clemastine—A dose response study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remibrutinib (LOU064) inhibits neuroinflammation driven by B cells and myeloid cells in preclinical models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. BTK regulates microglial function and neuroinflammation in human stem cell models and mouse models of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One moment, please... [immunologyresearchjournal.com]
- 7. neurology.org [neurology.org]
Validation & Comparative
The Selectivity of Civorebrutinib for Bruton's Tyrosine Kinase: A Comparative Analysis
A detailed guide for researchers and drug development professionals on the kinase selectivity profile of Civorebrutinib compared to other Bruton's tyrosine kinase (BTK) inhibitors. This guide provides a comparative analysis of available preclinical data, detailed experimental methodologies, and a visual representation of the BTK signaling pathway.
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in the treatment of B-cell malignancies and autoimmune diseases. The development of BTK inhibitors has significantly advanced the standard of care for these conditions. However, the clinical utility of first-generation inhibitors can be hampered by off-target effects, leading to adverse events. This has driven the development of next-generation inhibitors with improved selectivity. This guide provides a comparative overview of the selectivity of this compound, a novel BTK inhibitor, in relation to established alternatives such as Ibrutinib, Acalabrutinib, and Zanubrutinib.
While comprehensive public data on the broad kinase selectivity panel for this compound (also known as WS-413) remains limited, available information suggests it is a potent and selective BTK inhibitor. To provide a framework for comparison, this guide summarizes the reported selectivity profiles of other prominent BTK inhibitors.
Comparative Selectivity of BTK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for Ibrutinib, Acalabrutinib, and Zanubrutinib against BTK and a selection of key off-target kinases. A lower IC50 value indicates higher potency. The selectivity of an inhibitor is often assessed by comparing its IC50 for the intended target (BTK) to its IC50 for other kinases. A larger ratio between the off-target IC50 and the on-target BTK IC50 signifies greater selectivity.
| Kinase | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) | This compound IC50 (nM) |
| BTK | 0.5 - 1.5 [1][2] | 3 - 5.1 [1] | <1 - 2.5 | Data not publicly available |
| ITK | 1.8 - 10 | >1000 | 60 - 200 | Data not publicly available |
| TEC | 2.1 - 78 | 19 - 1000 | ~2 | Data not publicly available |
| EGFR | 5.6 - 1000 | >1000 | 38.3 - >1000[3] | Data not publicly available |
| ERBB2 (HER2) | 9.4 - >1000 | >1000 | >1000 | Data not publicly available |
| JAK3 | 16 - 330 | >1000 | >1000 | Data not publicly available |
| BLK | 0.8 | Data not publicly available | Data not publicly available | Data not publicly available |
| BMX | 0.8 | Data not publicly available | Data not publicly available | Data not publicly available |
| SRC | 3.4 - >1000 | >1000 | Data not publicly available | Data not publicly available |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Second-generation BTK inhibitors like Acalabrutinib and Zanubrutinib generally exhibit a more favorable selectivity profile compared to the first-generation inhibitor, Ibrutinib.[4][5] Ibrutinib demonstrates potent inhibition of other kinases, including TEC family kinases (like ITK and TEC) and EGFR, which has been associated with some of its off-target side effects.[6] Acalabrutinib and Zanubrutinib were designed to have greater selectivity for BTK, which is reflected in their higher IC50 values for many off-target kinases.[1][7]
Experimental Protocols
The determination of kinase inhibitor selectivity is crucial for preclinical drug development. A common method to assess this is through in vitro kinase inhibition assays, such as the ADP-Glo™ Kinase Assay.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity. Inhibition of the kinase results in a decrease in ADP production.
Materials:
-
Recombinant human kinases (e.g., BTK, and a panel of off-target kinases)
-
Kinase-specific substrate
-
ATP
-
Test inhibitors (this compound and comparators) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.
-
Kinase Reaction Setup:
-
Add 2.5 µL of kinase buffer to each well of a 384-well plate.
-
Add 1 µL of the diluted test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add 1.5 µL of a mixture containing the kinase and its specific substrate to initiate the reaction. The final ATP concentration is typically at or near the Km for each kinase.
-
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
The raw luminescence data is converted to percent inhibition relative to the vehicle control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
BTK Signaling Pathway
Bruton's tyrosine kinase is a key component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a cascade of phosphorylation events is initiated, leading to the activation of BTK. Activated BTK, in turn, phosphorylates downstream targets, ultimately resulting in the activation of transcription factors that promote B-cell proliferation, survival, and differentiation. The following diagram illustrates a simplified representation of the BTK signaling pathway.
Caption: Simplified BTK signaling pathway.
Experimental Workflow for Kinase Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor like this compound involves a systematic workflow. This typically starts with a primary screen against the target kinase, followed by broader screening against a panel of other kinases to identify potential off-targets.
Caption: Experimental workflow for selectivity profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cardiovascular toxicity of Bruton tyrosine kinase inhibitors: forget about selectivity but watch the clock - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Remibrutinib (LOU064): A selective potent oral BTK inhibitor with promising clinical safety and pharmacodynamics in a randomized phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
The Selectivity Profile of Civorebrutinib: A Comparative Analysis Against Other Kinases
For Researchers, Scientists, and Drug Development Professionals
Civorebrutinib (also known as SN1011) is a novel, potent, and selective Bruton's tyrosine kinase (BTK) inhibitor.[1] As a key component of the B-cell receptor (BCR) signaling pathway, BTK is a clinically validated target for the treatment of B-cell malignancies and autoimmune diseases. The therapeutic efficacy of BTK inhibitors is intrinsically linked to their selectivity. Off-target inhibition of other kinases can lead to undesirable side effects, underscoring the importance of a comprehensive understanding of a drug's cross-reactivity profile. This guide provides a comparative analysis of the kinase selectivity of this compound, contextualized with data from other well-characterized BTK inhibitors.
Understanding Kinase Inhibitor Selectivity
The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of highly selective kinase inhibitors. Non-specific binding to other kinases can disrupt unintended signaling pathways, leading to adverse events. Therefore, a critical aspect of preclinical drug development is the comprehensive profiling of a candidate molecule against a broad panel of kinases to determine its selectivity. This is often achieved through large-scale screening assays such as KINOMEscan® or biochemical assays measuring the half-maximal inhibitory concentration (IC50) against numerous kinases.
Comparative Kinase Selectivity of BTK Inhibitors
While specific kinome-wide screening data for this compound is not publicly available at this time, its characterization as a "selective" BTK inhibitor implies a favorable profile with minimal off-target activity. To provide a framework for understanding the significance of this selectivity, the following table summarizes the cross-reactivity profiles of other well-established BTK inhibitors against key off-target kinases. The data is presented as IC50 values (nM), which represent the concentration of the inhibitor required to reduce the activity of a given kinase by 50%. Lower IC50 values indicate higher potency.
| Kinase Target | Ibrutinib (First-Generation) | Acalabrutinib (Second-Generation) | Zanubrutinib (Second-Generation) |
| BTK | 0.5 - 5.1 | 3 - 8.3 | <1 - 2.1 |
| EGFR | 5.6 - 120 | >1000 | 8 - 100 |
| ITK | 10.7 - 21 | >1000 | 67 |
| TEC | 78 | >1000 | 2.1 |
| SRC | 20 - 1000 | 474 | 100 |
| LYN | 37 | 32 | 100 |
| FYN | 42 | 111 | 100 |
| BLK | 0.8 | 3 | 100 |
| CSK | - | - | - |
| ERBB2 (HER2) | 94 | >1000 | - |
| ERBB4 (HER4) | 30 | >1000 | - |
| JAK3 | 16 | 323 | 100 |
Note: The IC50 values are compiled from various sources and assays, which may lead to some variability. This table is intended for comparative purposes.
The first-generation BTK inhibitor, ibrutinib, demonstrates potent inhibition of BTK but also significant activity against other kinases, including members of the TEC and EGFR families. This lack of selectivity is associated with off-target side effects such as rash, diarrhea, and an increased risk of atrial fibrillation, potentially linked to inhibition of kinases like CSK.[2][3]
Second-generation BTK inhibitors, such as acalabrutinib and zanubrutinib, were developed to have improved selectivity profiles. As shown in the table, these inhibitors generally exhibit significantly higher IC50 values against many of the off-target kinases compared to ibrutinib, indicating a wider therapeutic window and a potentially better safety profile.[4]
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Simplified B-cell receptor (BCR) signaling pathway highlighting the central role of BTK.
Caption: General experimental workflows for kinase inhibitor profiling.
Experimental Protocols for Kinase Selectivity Profiling
The determination of a kinase inhibitor's selectivity profile involves a variety of experimental techniques. Below are detailed methodologies for commonly employed assays.
KINOMEscan® Assay (Competition Binding Assay)
This method measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases.
Protocol:
-
Kinase Library: A comprehensive library of human kinases is expressed as fusions with a DNA tag.
-
Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
Competition: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a single concentration (e.g., 1 µM) or in a dose-response format.
-
Washing: Unbound kinases and the test compound are washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using quantitative PCR (qPCR).
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (% control). A lower % control value indicates stronger binding of the test compound to the kinase. A selectivity score can be calculated based on the number of kinases inhibited above a certain threshold.
ADP-Glo™ Kinase Assay (Biochemical Activity Assay)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Protocol:
-
Reaction Setup: A reaction mixture is prepared containing the purified kinase, the specific substrate for that kinase, ATP, and the test compound at various concentrations. A no-inhibitor control (DMSO) is also included.
-
Kinase Reaction: The reaction is initiated by adding ATP and incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert the ADP generated into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Luminescence Measurement: The luminescent signal is measured using a luminometer.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. The IC50 value is calculated by plotting the percentage of kinase inhibition against the log of the inhibitor concentration.
Cellular Target Engagement Assays (e.g., NanoBRET™)
These assays measure the binding of a compound to its target kinase within a live-cell environment, providing a more physiologically relevant assessment of target engagement.
Protocol:
-
Cell Line Engineering: A cell line is engineered to express the target kinase fused to a NanoLuc® luciferase.
-
Cell Plating and Treatment: The engineered cells are plated in an assay plate and then treated with a fluorescent energy transfer probe (tracer) that binds to the kinase and the test compound at various concentrations.
-
BRET Measurement: Bioluminescence Resonance Energy Transfer (BRET) is measured. In the absence of a competing compound, the tracer binds to the NanoLuc®-kinase fusion, bringing the fluorophore in close proximity to the luciferase and resulting in a high BRET signal.
-
Competition: The test compound competes with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Data Analysis: The EC50 value, representing the concentration of the compound that displaces 50% of the tracer, is determined by plotting the BRET ratio against the log of the compound concentration.
Conclusion
While detailed, quantitative cross-reactivity data for this compound is not yet widely published, its designation as a selective BTK inhibitor suggests a significant improvement over first-generation inhibitors like ibrutinib. The comparative data presented for other BTK inhibitors highlights the advancements made in achieving greater kinase selectivity, which is crucial for minimizing off-target effects and improving the overall safety profile of these targeted therapies. As more data on this compound becomes available, a more direct and comprehensive comparison will be possible, further elucidating its therapeutic potential. The experimental protocols described provide a foundation for understanding how such critical selectivity data is generated in the field of kinase inhibitor drug discovery.
References
- 1. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 2. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ibrutinib's off-target mechanism: cause for dose optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bruton’s Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Civorebrutinib and Other Immunomodulators in Autoimmune Diseases
A comprehensive guide for researchers and drug development professionals on the performance, mechanisms, and experimental evaluation of Civorebrutinib and other leading Bruton's Tyrosine Kinase (BTK) inhibitors.
This guide provides a detailed comparative analysis of this compound and other prominent immunomodulators, with a focus on Bruton's Tyrosine Kinase (BTK) inhibitors currently in clinical development for various autoimmune diseases. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of efficacy, safety, and mechanistic data to inform research and development decisions.
Introduction to Immunomodulators and BTK Inhibition
Immunomodulators are a class of drugs that modify the activity of the immune system.[1][2] They can either enhance or suppress immune responses, making them crucial for treating a wide range of conditions, including autoimmune diseases where the immune system mistakenly attacks the body's own tissues.[2][3]
Bruton's Tyrosine Kinase (BTK) has emerged as a key therapeutic target in autoimmune diseases.[4] BTK is a critical signaling enzyme in various immune cells, including B lymphocytes and myeloid cells. Its inhibition can disrupt the signaling pathways that lead to the production of autoantibodies and pro-inflammatory cytokines, thereby mitigating the autoimmune response.[5] This has led to the development of several BTK inhibitors, including this compound, Remibrutinib, Tolebrutinib, and Rilzabrutinib, which are being investigated for conditions such as multiple sclerosis (MS), chronic spontaneous urticaria (CSU), and immune thrombocytopenia (ITP).
Mechanism of Action: BTK Signaling Pathway
BTK inhibitors function by blocking the activity of the BTK enzyme, which is a key component of the B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways.[4][5] Upon receptor activation, BTK is recruited to the cell membrane and phosphorylated, initiating a downstream signaling cascade that ultimately leads to the activation of transcription factors involved in B-cell proliferation, differentiation, and antibody production, as well as inflammatory responses from myeloid cells. By inhibiting BTK, these drugs can effectively dampen these processes.
Caption: Simplified BTK signaling pathway and the inhibitory action of BTK inhibitors.
Comparative Efficacy of BTK Inhibitors
The clinical development of several BTK inhibitors has yielded promising efficacy data across a range of autoimmune diseases. The following tables summarize key findings from clinical trials of this compound, Remibrutinib, Tolebrutinib, and Rilzabrutinib.
Table 1: Efficacy of BTK Inhibitors in Clinical Trials
| Drug (Indication) | Trial Phase | Key Efficacy Endpoint | Results |
| This compound (Multiple Sclerosis) | Phase 2 | Reduction in new gadolinium-enhancing (Gd+) lesions | Data not yet publicly available in detail. |
| Remibrutinib (Chronic Spontaneous Urticaria) | Phase 3 (REMIX-1 & REMIX-2) | Change from baseline in Weekly Urticaria Activity Score (UAS7) at Week 12 | REMIX-1: -20.0 (Remibrutinib) vs. -13.8 (Placebo), P<0.001REMIX-2: -19.4 (Remibrutinib) vs. -11.7 (Placebo), P<0.001[6] |
| Proportion of patients with UAS7 ≤ 6 at Week 12 | REMIX-1: 49.8% (Remibrutinib) vs. 24.8% (Placebo), P<0.001REMIX-2: 46.8% (Remibrutinib) vs. 19.6% (Placebo), P<0.001[6] | ||
| Tolebrutinib (Relapsing Multiple Sclerosis) | Phase 2b | Reduction in new Gd+ lesions at 12 weeks (60 mg dose) | 85% reduction vs. placebo (p=0.03)[2][7] |
| Tolebrutinib (Non-Relapsing Secondary Progressive MS) | Phase 3 (HERCULES) | Delay in time to 6-month confirmed disability progression (CDP) | 31% lower risk of 6-month CDP vs. placebo (HR 0.69; p=0.0026)[8][9] |
| Rilzabrutinib (Immune Thrombocytopenia) | Phase 3 (LUNA 3) | Durable platelet response (platelet count ≥50 × 10⁹/L for ≥8 of the last 12 weeks) | 23% (Rilzabrutinib) vs. 0% (Placebo), P < .0001 |
| Platelet response (platelet count ≥50 × 10⁹/L) | 65% (Rilzabrutinib) vs. 33% (Placebo) |
Comparative Safety and Tolerability
The safety profiles of these BTK inhibitors are a critical aspect of their clinical evaluation. The following table summarizes common adverse events observed in clinical trials.
Table 2: Safety Profile of BTK Inhibitors in Clinical Trials
| Drug (Indication) | Most Common Adverse Events (≥5%) | Serious Adverse Events |
| This compound (Multiple Sclerosis) | Data not yet publicly available in detail. | Data not yet publicly available in detail. |
| Remibrutinib (Chronic Spontaneous Urticaria) | Respiratory tract infections (including COVID-19 and nasopharyngitis), headache.[10] | Serious AEs were comparable to placebo.[10] Liver transaminase elevations were asymptomatic, transient, and reversible.[10] |
| Tolebrutinib (Relapsing Multiple Sclerosis) | Headache, upper respiratory tract infection, nasopharyngitis, lymphopenia. In phase III studies, the most common side effects were respiratory infections, particularly Covid-19, the common cold and flu.[11] | One serious adverse event of MS relapse was reported in the 60 mg group in the Phase 2b trial.[7] |
| Rilzabrutinib (Immune Thrombocytopenia) | Diarrhea, nausea, headache, fatigue.[12][13] | One patient had a serious treatment-related grade 3 peripheral embolism.[14] No treatment-related grade ≥ 2 bleeding or thrombotic events were reported.[12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are outlines of common experimental protocols used to characterize BTK inhibitors.
Kinase Inhibition Assays
Objective: To determine the potency and selectivity of a compound against the BTK enzyme and other kinases.
Common Methods:
-
IMAP (Immobilized Metal Affinity-based Phosphorescence): This assay measures the phosphorylation of a fluorescently labeled peptide substrate by the kinase. The binding of the phosphorylated peptide to a nanoparticle reagent results in a change in fluorescence polarization.
-
LanthaScreen™ TR-FRET Assay: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay uses a terbium-labeled antibody that recognizes the phosphorylated substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the terbium donor and a fluorescent acceptor on the substrate into proximity, resulting in a FRET signal.
-
Z'-LYTE™ Assay: This assay is also based on FRET. A coumarin-labeled peptide substrate is phosphorylated by the kinase. A site-specific protease then cleaves only the non-phosphorylated substrate, disrupting FRET. Thus, the signal is directly proportional to kinase activity.
General Protocol Outline (LanthaScreen™ as an example):
-
Reagent Preparation: Prepare assay buffer, kinase, fluorescently labeled substrate, and ATP. Serially dilute the test inhibitor.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and inhibitor. Initiate the reaction by adding ATP. Incubate at room temperature.
-
Detection: Stop the kinase reaction by adding a development reagent containing a terbium-labeled anti-phosphopeptide antibody. Incubate to allow antibody binding.
-
Data Acquisition: Read the plate on a TR-FRET-compatible reader, measuring the emission at two wavelengths.
-
Data Analysis: Calculate the ratio of the two emission signals and plot against the inhibitor concentration to determine the IC50 value.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Cellular Assays for BTK Activity
Objective: To assess the effect of a BTK inhibitor on BTK-dependent signaling pathways within a cellular context.
Common Methods:
-
B-cell Proliferation Assay: Measures the ability of an inhibitor to block the proliferation of B-cells stimulated through the B-cell receptor.
-
Phospho-BTK Western Blot or ELISA: Directly measures the phosphorylation status of BTK in cells after stimulation and treatment with an inhibitor.
-
Calcium Flux Assay: Measures the release of intracellular calcium, a downstream event of BTK activation, using a calcium-sensitive fluorescent dye.
General Protocol Outline (Phospho-BTK Western Blot):
-
Cell Culture and Treatment: Culture B-cells (e.g., Ramos cells) and pre-incubate with various concentrations of the BTK inhibitor.
-
Cell Stimulation: Stimulate the cells with an anti-IgM antibody to activate the BCR signaling pathway.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phosphorylated BTK and total BTK, followed by secondary antibodies conjugated to a detection enzyme (e.g., HRP).
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the ratio of phosphorylated BTK to total BTK.
Caption: A typical workflow for a cellular assay to measure BTK phosphorylation.
Conclusion
This compound and other BTK inhibitors represent a promising class of targeted immunomodulators for the treatment of a variety of autoimmune diseases. Their ability to potently and selectively inhibit BTK offers the potential for improved efficacy and safety compared to broader immunosuppressants. The comparative data presented in this guide highlight the progress in the clinical development of these agents. As more data from ongoing and future clinical trials become available, a clearer picture of the relative therapeutic value of each of these BTK inhibitors will emerge, paving the way for more personalized and effective treatment strategies for patients with autoimmune disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is Remibrutinib used for? [synapse.patsnap.com]
- 6. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 7. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. progressivemsalliance.org [progressivemsalliance.org]
- 9. neurologylive.com [neurologylive.com]
- 10. novartis.com [novartis.com]
- 11. Tolebrutinib | MS Trust [mstrust.org.uk]
- 12. Efficacy and Safety Results With Rilzabrutinib, an Oral Bruton Tyrosine Kinase Inhibitor, in Patients With Immune Thrombocytopenia: Phase 2 Part B Study [pubmed.ncbi.nlm.nih.gov]
- 13. congress.sanofimedical.com [congress.sanofimedical.com]
- 14. ashpublications.org [ashpublications.org]
Independent Validation of Published Civorebrutinib Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bruton's tyrosine kinase (BTK) inhibitor Civorebrutinib (also known as SN1011 and EVER001) with other BTK inhibitors across various therapeutic areas. The information is compiled from publicly available research findings to offer a comprehensive resource for evaluating its performance and potential. All quantitative data is summarized in structured tables, and key methodologies are detailed to support independent validation.
Introduction to this compound and BTK Inhibition
This compound is an investigational, orally administered, covalent Bruton's tyrosine kinase inhibitor.[1] BTK is a crucial enzyme in the B-cell receptor signaling pathway, which plays a significant role in the proliferation, differentiation, and survival of B-cells.[2][3] By inhibiting BTK, these drugs can modulate the immune response, making them promising therapeutic agents for a range of B-cell malignancies and autoimmune diseases.[2][3][4] this compound is currently being evaluated in clinical trials for various indications, including primary membranous nephropathy, multiple sclerosis, and pemphigus.[1][5]
Comparative Efficacy of BTK Inhibitors
The following tables summarize the efficacy of this compound and other BTK inhibitors in different disease contexts based on published clinical trial data.
Table 1: Efficacy in Autoimmune Kidney Disease (Primary Membranous Nephropathy)
| Drug | Trial Phase | Key Efficacy Endpoint | Result |
| This compound (EVER001) | Phase 1b/2a | 24-hour proteinuria reduction (low-dose) | 78.0% reduction at week 36, sustained to week 52[6][7] |
| 24-hour proteinuria reduction (high-dose) | 70.1% reduction at week 24[6][7] | ||
| Clinical Remission (low-dose) | 69.2% of patients at week 36[6][8] | ||
| Clinical Remission (high-dose) | 80.0% of patients at week 24[6][8] | ||
| Anti-PLA2R autoantibody reduction | ~93% reduction by week 24 in both cohorts[2][6][7][8] |
Table 2: Efficacy in Multiple Sclerosis (MS)
| Drug | Trial Phase | Key Efficacy Endpoint | Result |
| Evobrutinib | Phase 2 | Reduction in T1 Gadolinium-enhancing lesions (75mg QD) | Significant reduction compared to placebo at weeks 12, 16, 20, and 24[9][10] |
| Annualized Relapse Rate (ARR) at week 48 (75mg BID) | 0.11 (95% CI = 0.04-0.25)[11] | ||
| Evobrutinib | Phase 3 | Annualized Relapse Rate (ARR) | Not superior to teriflunomide[12] |
Table 3: Efficacy in Immune Thrombocytopenia (ITP)
| Drug | Trial Phase | Key Efficacy Endpoint | Result |
| Rilzabrutinib | Phase 3 | Durable Platelet Response | 23% of patients on rilzabrutinib vs 0% on placebo (p < .0001)[13] |
| Platelet Response (≥50 × 109/L) | Achieved in 64% of rilzabrutinib patients vs 32% on placebo[13] | ||
| Median time to first platelet response | 15 days in responders[13] | ||
| Zanubrutinib | Phase 2 | Overall Response (OR) | 55% of patients (95% CI: 31.5%-76.9%)[14] |
| Sustained Response at 6 months | 35.0% of patients (95% CI: 15.4%-59.2%)[14] |
Table 4: Efficacy in Pemphigus
| Drug | Trial Phase | Key Efficacy Endpoint | Result |
| Rilzabrutinib | Phase 2 | Control of Disease Activity (CDA) within 4 weeks | Achieved in 52% of patients (95% CI: 32%-71%)[15] |
| Complete Response (CR) by week 24 | 22% of patients[15] |
Table 5: Efficacy in B-Cell Malignancies (Previously Treated)
| Drug | Indication | Trial Phase | Key Efficacy Endpoint | Result |
| Pirtobrutinib | CLL/SLL | Phase 1/2 | Overall Response Rate (ORR) | 81.6% (95% CI: 76.5, 85.9)[16] |
| Median Progression-Free Survival (PFS) | 19.4 months (95% CI: 16.6, 22.1)[16] | |||
| Pirtobrutinib | Mantle Cell Lymphoma (MCL) | Phase 1/2 | Overall Response Rate (ORR) | 49.3% (95% CI: 41.1, 57.6)[16] |
| Median Duration of Response (DOR) | 21.6 months (95% CI: 9.2, 27.2)[16] | |||
| Zanubrutinib | Relapsed/Refractory CLL | Pooled Analysis | Progression-Free Survival (PFS) | Significantly improved vs. ibrutinib (HR 0.58)[17] |
| Overall Response Rate (ORR) | 86.7% vs 74.1% for ibrutinib[17] |
Comparative Safety and Tolerability
The safety profiles of BTK inhibitors are a critical aspect of their clinical utility. The following table summarizes the key adverse events associated with this compound and its comparators.
Table 6: Key Adverse Events of BTK Inhibitors
| Drug | Common Adverse Events | Serious Adverse Events |
| This compound (SN1011) | Increased blood triglycerides, decreased neutrophil count, decreased leucocyte count (in healthy subjects)[18] | No serious adverse events reported in the Phase 1 trial in healthy subjects.[18] In the PMN trial, most treatment-related adverse events were mild to moderate (Grade 1–2) with no reports of bleeding, arrhythmia, or severe infections.[6][8] |
| Pirtobrutinib | Fatigue (20%), diarrhea (17%), contusion (13%)[4] | Neutropenia (10% Grade 3 or higher)[4] |
| Evobrutinib | Asymptomatic elevations in liver enzymes (ALT/AST)[9][10] | Serious TEAE incidence rates were higher with evobrutinib than teriflunomide (7.5% vs 5.6%). Three cases of Hy's law were reported, all of which resolved after treatment discontinuation.[12] |
| Rilzabrutinib | Diarrhea (35%), headache (23%), nausea (15%) (all mostly Grade 1)[19] | One patient had a serious treatment-related grade 3 peripheral embolism.[13] |
| Zanubrutinib | Upper respiratory tract infection (25% in ITP trial)[14] | No grade 4 or worse adverse events or treatment-related deaths in the ITP trial.[14] Lower rates of cardiac toxicity compared to ibrutinib in CLL.[17] |
| Ibrutinib | Cardiovascular events (e.g., atrial fibrillation), bleeding, infections[20][21] | Hospitalization or prolonged hospitalization occurred in 56.2% of reported adverse events in a pharmacovigilance database.[21] |
Experimental Protocols and Methodologies
A generalized understanding of the experimental design for clinical trials of BTK inhibitors is crucial for interpreting the presented data.
General Clinical Trial Protocol for a BTK Inhibitor in Autoimmune Disease:
-
Patient Population: Patients diagnosed with the target autoimmune disease (e.g., primary membranous nephropathy, multiple sclerosis, immune thrombocytopenia) with active disease, often having failed or being intolerant to standard therapies.
-
Study Design: Typically a randomized, double-blind, placebo-controlled trial. Some studies may include an active comparator arm.
-
Treatment: Patients are randomized to receive the investigational BTK inhibitor at one or more dose levels or a placebo, administered orally on a daily basis.
-
Primary Endpoints: These are disease-specific and measure clinical efficacy. For example:
-
Primary Membranous Nephropathy: Change in proteinuria from baseline.[1][6]
-
Multiple Sclerosis: Reduction in the number of new gadolinium-enhancing lesions on MRI or the annualized relapse rate.[9][11]
-
Immune Thrombocytopenia: Proportion of patients achieving a sustained platelet response.[13]
-
Pemphigus: Proportion of patients achieving control of disease activity.[15]
-
-
Secondary Endpoints: May include changes in disease-specific biomarkers (e.g., autoantibody levels), patient-reported outcomes, and safety and tolerability assessments.
-
Safety Monitoring: Regular monitoring for adverse events through physical examinations, laboratory tests (including liver function tests), and electrocardiograms.
Visualizing the Science: Signaling Pathways and Workflows
To better understand the mechanism of action and the research process, the following diagrams are provided.
Caption: BTK Signaling Pathway and the Mechanism of Action of this compound.
Caption: Generalized Workflow of a Randomized Controlled Clinical Trial for a BTK Inhibitor.
References
- 1. Everest Medicines Reports Positive Phase 1b/2a Trial Results for EVER001 in Treating Primary Membranous Nephropathy [synapse.patsnap.com]
- 2. Everest Medicines Announces Positive Phase 1b/2a Clinical Trial Results for EVER001, a Novel BTK Inhibitor for Primary Membranous Nephropathy Treatment. [ainvest.com]
- 3. Pirtobrutinib: A New and Distinctive Treatment Option for B-Cell Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirtobrutinib in relapsed or refractory B-cell malignancies (BRUIN): a phase 1/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. Everest Medicines Presents Positive Results from Phase 1b/2a Clinical Trial of EVER001 for Primary Membranous Nephropathy at ERA 2025 [acnnewswire.com]
- 7. Everest Medicines Reports Promising Phase 1b/2a Results for EVER001 BTK Inhibitor in Primary Membranous Nephropathy [trial.medpath.com]
- 8. Everest Medicines Announces Updated Positive Results in Preliminary Analysis of Phase 1b/2a Clinical Trial of EVER001, a Novel BTK Inhibitor for the Treatment of Primary Membranous Nephropathy [prnewswire.com]
- 9. MS Minute: Late-Breaking Data From ECTRIMS—Evobrutinib Safet [practicalneurology.com]
- 10. Phase 2 Results for Evobrutinib Suggests Efficacy and Safety for Treatment of Multiple Sclerosis - - Practical Neurology [practicalneurology.com]
- 11. Efficacy and safety results after >3.5 years of treatment with the Bruton's tyrosine kinase inhibitor evobrutinib in relapsing multiple sclerosis: Long-term follow-up of a Phase II randomised clinical trial with a cerebrospinal fluid sub-study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Safety and efficacy of evobrutinib in relapsing multiple sclerosis (evolutionRMS1 and evolutionRMS2): two multicentre, randomised, double-blind, active-controlled, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of rilzabrutinib vs placebo in adults with immune thrombocytopenia: the phase 3 LUNA3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Efficacy and Safety of the Bruton's Tyrosine Kinase Inhibitor Zanubrutinib in Immune Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Updated Data from the BRUIN Phase 1/2 Study of Pirtobrutinib in Chronic Lymphocytic Leukemia and Mantle Cell Lymphoma Presented at the 2023 ASH Annual Meeting [prnewswire.com]
- 17. Zanubrutinib Efficacy and Safety Advantages vs Ibrutinib in Relapsed/Refractory CLL | Blood Cancers Today [bloodcancerstoday.com]
- 18. A randomized, controlled single, and multiple ascending dose trial of the safety, pharmacokinetics and pharmacodynamics of SN1011 in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety Results With Rilzabrutinib, an Oral Bruton Tyrosine Kinase Inhibitor, in Patients With Immune Thrombocytopenia: Phase 2 Part B Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Ibrutinib as a treatment of hematologic autoimmune disorders in patients with indolent B‐cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Kinetics of Engagement: A Comparative Analysis of Civorebrutinib and Other BTK Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of drug-target interactions is paramount. In the landscape of Bruton's tyrosine kinase (BTK) inhibitors, a critical determinant of efficacy and safety lies in their binding kinetics. This guide provides an in-depth analysis of Civorebrutinib's binding characteristics in comparison to a spectrum of other covalent and non-covalent BTK inhibitors, supported by available experimental data.
This compound, a novel Bruton's tyrosine kinase (BTK) inhibitor, demonstrates high and sustained target occupancy, a key pharmacodynamic parameter that influences its therapeutic effect.[1] In a Phase 1 clinical trial involving healthy subjects, single and multiple ascending doses of this compound (also referred to as SN1011) resulted in BTK receptor occupancy remaining above 83% over a 24-hour period.[1] This durable target engagement is a promising feature for its application in the treatment of autoimmune diseases and B-cell malignancies.[1][2][3][4]
This in-depth comparison will explore the binding kinetics of this compound alongside other notable BTK inhibitors, delving into the significance of covalent versus non-covalent interactions and the impact of on- and off-rates on the overall pharmacological profile.
Comparative Binding Kinetics of BTK Inhibitors
The interaction of an inhibitor with its target kinase is a dynamic process characterized by an initial binding event (on-rate) and the subsequent dissociation of the inhibitor-target complex (off-rate). The ratio of these rates determines the binding affinity (Kd), while the reciprocal of the off-rate defines the target residence time. For covalent inhibitors, which form a permanent bond with the target, the kinetic profile is often described by the inactivation rate (kinact) and the initial binding affinity (KI).
The following tables summarize the available quantitative data on the binding kinetics and potency of this compound and other selected BTK inhibitors.
Table 1: Biochemical and Cellular Potency of Selected BTK Inhibitors
| Inhibitor | Type | Target | Assay Type | IC50 / Ki (nM) |
| This compound (SN1011) | Covalent (Reversible) | BTK | Cellular Occupancy | >83% occupancy over 24h[1] |
| Ibrutinib | Covalent (Irreversible) | BTK | Biochemical | 0.5[5] |
| Acalabrutinib | Covalent (Irreversible) | BTK | Biochemical | 30[6] |
| Zanubrutinib | Covalent (Irreversible) | BTK | Biochemical | - |
| Remibrutinib (LOU064) | Covalent (Irreversible) | BTK | Biochemical | 1.3[7] |
| Rilzabrutinib | Covalent (Reversible) | BTK | Cellular Occupancy | 8 ± 2[8] |
| Fenebrutinib | Non-covalent | BTK | Biochemical | Ki = 0.91[9] |
| Tolebrutinib | Covalent (Irreversible) | BTK | - | - |
Table 2: Kinetic Parameters of Selected Covalent BTK Inhibitors
| Inhibitor | Target | kinact/KI (M-1s-1) | kinact (s-1) |
| Ibrutinib | BTK | - | - |
| Tirabrutinib | BTK | 2.4 x 104 | - |
Table 3: Residence Time of Selected Non-Covalent and Reversible Covalent BTK Inhibitors
| Inhibitor | Target | Residence Time |
| Rilzabrutinib | BTK | Long (72% occupancy at 18h post-washout)[8] |
| Fenebrutinib | BTK | 18.3 ± 2.8 hours[9] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches discussed, the following diagrams are provided.
Caption: BTK Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflows for Binding Kinetics.
Experimental Protocols
A detailed understanding of the methodologies used to generate binding kinetics data is crucial for accurate interpretation. Below are summaries of key experimental protocols.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance is a label-free technique used to measure real-time biomolecular interactions.
-
Ligand Immobilization: Recombinant Bruton's Tyrosine Kinase (BTK) protein is immobilized on a sensor chip surface.
-
Analyte Injection: A solution containing the BTK inhibitor (analyte) is flowed over the sensor surface.
-
Signal Detection: The binding of the inhibitor to the immobilized BTK causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
-
Data Analysis: The association (on-rate, kon) and dissociation (off-rate, koff) rate constants are determined by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (KD) is calculated as koff/kon, and the residence time is the reciprocal of the koff.
Bioluminescence Resonance Energy Transfer (BRET) for Cellular Target Engagement
BRET is a proximity-based assay that can measure target engagement within living cells.
-
Cell Line Preparation: A cell line (e.g., HEK293) is engineered to express a fusion protein of BTK and a NanoLuciferase (NanoBRET donor).
-
Assay Setup: The engineered cells are plated and treated with a cell-permeable fluorescent tracer that binds to the ATP-binding site of BTK (BRET acceptor), alongside the BTK inhibitor being tested.
-
Signal Measurement: When the fluorescent tracer binds to the BTK-NanoLuc fusion protein, energy is transferred from the luciferase to the fluorophore upon addition of a substrate, generating a BRET signal. The inhibitor competes with the tracer for binding, leading to a decrease in the BRET signal.
-
Data Analysis: The concentration-dependent inhibition of the BRET signal is used to determine the cellular IC50 value, which represents the concentration of the inhibitor required to displace 50% of the tracer and is a measure of target engagement in a cellular context.
LanthaScreen™ Kinase Binding Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay used to measure inhibitor binding to a kinase.
-
Assay Components: The assay utilizes a terbium-labeled anti-tag antibody, a fluorescently labeled kinase tracer that binds to the ATP site, and the BTK enzyme.
-
Reaction: In the absence of an inhibitor, the binding of the tracer to the kinase brings the terbium donor and the fluorescent acceptor into close proximity, resulting in a high TR-FRET signal.
-
Inhibition: The test inhibitor competes with the tracer for binding to the BTK enzyme. This competition leads to a decrease in the TR-FRET signal.
-
Data Analysis: The IC50 value is determined by measuring the concentration of the inhibitor that causes a 50% reduction in the TR-FRET signal. For covalent inhibitors, kinetic parameters like kinact and KI can be determined by measuring the time-dependent loss of signal.[8]
Discussion
The available data indicates that this compound achieves high and sustained BTK occupancy in a cellular context.[1] This prolonged engagement is a desirable characteristic for a BTK inhibitor, as it can lead to a more durable pharmacodynamic effect. While direct comparative on- and off-rate data for this compound are not yet publicly available, its high occupancy profile suggests a favorable kinetic signature, likely characterized by a rapid on-rate and/or a slow off-rate.
In comparison, irreversible covalent inhibitors like ibrutinib and acalabrutinib are designed to form a permanent bond with Cysteine 481 in the BTK active site, effectively leading to an infinite residence time until new protein is synthesized. However, this can also lead to off-target effects if other kinases possess a similarly accessible cysteine residue.[10] Second-generation covalent inhibitors have been developed to improve selectivity.
Non-covalent inhibitors, such as fenebrutinib, rely on strong, non-permanent interactions to achieve high affinity and, in some cases, long residence times.[9] Fenebrutinib, for instance, exhibits a residence time of over 18 hours, which is comparable to the durable occupancy observed with some covalent inhibitors.[9]
Reversible covalent inhibitors like rilzabrutinib represent a hybrid approach, forming a covalent bond that can be reversed. This mechanism can provide the durability of a covalent interaction while potentially offering an improved safety profile by avoiding permanent off-target modification. Rilzabrutinib demonstrates a long BTK residence time, with significant target occupancy maintained even 18 hours after the removal of the compound.[8]
Conclusion
The binding kinetics of a BTK inhibitor are a critical factor influencing its clinical performance. This compound's demonstrated high and sustained target occupancy positions it as a promising therapeutic agent. A comprehensive understanding of its complete kinetic profile, including on- and off-rates, will be invaluable for its continued development and for positioning it within the evolving landscape of BTK inhibitors. As more detailed kinetic data for this compound and other emerging inhibitors become available, a more direct and nuanced comparison will be possible, further guiding the rational design of next-generation kinase inhibitors with optimized efficacy and safety profiles.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. GSRS [precision.fda.gov]
- 5. Safety and efficacy of tolebrutinib, an oral brain-penetrant BTK inhibitor, in relapsing multiple sclerosis: a phase 2b, randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Preclinical Efficacy and Anti-Inflammatory Mechanisms of Action of the Bruton Tyrosine Kinase Inhibitor Rilzabrutinib for Immune-Mediated Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Civorebrutinib
Disclaimer: Civorebrutinib is a potent, investigational Bruton's tyrosine kinase (BTK) inhibitor intended for research use only. As specific guidelines from regulatory agencies or manufacturers regarding its disposal are not publicly available, the following procedures are based on established best practices for the handling and disposal of hazardous pharmaceutical compounds in a laboratory setting. It is imperative that all personnel consult their institution's Environmental Health and Safety (EHS) department to ensure full compliance with federal, state, and local regulations before handling or disposing of this substance.
Hazard Assessment and Waste Classification
Given its biological potency and the lack of comprehensive environmental fate data, this compound and all materials contaminated with it should be managed as hazardous waste. This conservative approach ensures the highest level of safety and regulatory compliance. Under the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), pharmaceutical waste may be classified as hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[1][2] Until proven otherwise, this compound should be handled as if it meets the criteria for toxicity.
Physicochemical and Identity Data for this compound
| Property | Data |
| Chemical Name | 5-amino-3-[4-(5-chloropyridin-2-yl)oxyphenyl]-1-[(6R)-4-cyano-4-azaspiro[2.5]octan-6-yl]pyrazole-4-carboxamide |
| Molecular Formula | C₂₃H₂₂ClN₇O₂ |
| Molecular Weight | 463.92 g/mol |
| CAS Number | 2155853-43-1 |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO (10 mM) |
| Storage | Solid: -20°C (12 months), 4°C (6 months). In Solvent: -80°C (6 months), -20°C (6 months) |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe segregation, collection, and preparation of this compound waste for final disposal, which must be conducted by a licensed hazardous waste management vendor. The primary recommended disposal method for hazardous pharmaceutical waste is incineration.[1]
A. Personal Protective Equipment (PPE) Before handling this compound in any form, the following minimum PPE must be worn:
-
Safety glasses with side shields or chemical splash goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
A properly fitted laboratory coat.
B. Waste Segregation and Collection Proper segregation at the point of generation is critical to prevent cross-contamination and ensure compliant disposal.
-
Establish a Designated Waste Container:
-
Use a dedicated, leak-proof, and sealable container clearly labeled "Hazardous Waste: this compound".
-
The container must be compatible with the waste type (e.g., a high-density polyethylene container for both solid and liquid waste).
-
-
Disposal of Solid Waste:
-
Carefully place expired or unused solid this compound powder into the designated hazardous waste container.
-
Dispose of all single-use items contaminated with solid this compound, such as weigh boats, contaminated gloves, bench paper, and empty stock vials, into the same container.
-
-
Disposal of Liquid Waste:
-
Collect all solutions containing this compound (e.g., DMSO stock solutions, experimental media) in a designated, sealed hazardous liquid waste container.
-
Crucially, do not discharge any liquid waste containing this compound down the drain. The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste.
-
For trace amounts of liquid in syringes, evacuate the contents into an absorbent material (e.g., kitty litter) placed within the solid hazardous waste container, and then dispose of the syringe body (needle removed) as appropriate medical or hazardous waste.
-
C. Decontamination and Final Steps
-
Decontaminate Work Surfaces: Clean all surfaces and equipment that may have come into contact with this compound. A recommended procedure is to first wipe surfaces with a cloth dampened with a solvent known to dissolve this compound (if compatible with the surface), followed by a thorough cleaning with a standard laboratory detergent and water.
-
Dispose of Cleaning Materials: All wipes, paper towels, and other materials used for decontamination must be disposed of in the designated this compound hazardous waste container.
-
Storage and Pickup: Seal the hazardous waste container and store it in a secure, designated satellite accumulation area. Contact your institution's EHS department to arrange for the pickup and final disposal by a certified hazardous waste contractor.
Experimental Protocol: Forced Degradation Study
While no specific degradation protocol for this compound is published, a forced degradation study is a standard experimental workflow to determine a compound's stability and identify its degradation products. This information is valuable for developing potential chemical neutralization procedures. The following is a generalized protocol modeled after studies of similar compounds, such as the BTK inhibitor zanubrutinib.[3]
Objective: To assess the chemical stability of this compound under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as a methanol/water mixture.
-
Hydrolytic Degradation:
-
Acidic: Mix the stock solution with 0.1 N Hydrochloric Acid (HCl). Incubate at 60°C for 48 hours.
-
Basic: Mix the stock solution with 0.1 N Sodium Hydroxide (NaOH). Incubate at 60°C for 24 hours.
-
Neutral: Mix the stock solution with HPLC-grade water. Incubate at 60°C for 48 hours.
-
-
Oxidative Degradation: Mix the stock solution with 3% Hydrogen Peroxide (H₂O₂). Store in the dark at room temperature for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.
-
Thermal Degradation: Expose the solid this compound powder to dry heat at 80°C for 72 hours.
-
Sample Analysis:
-
At designated time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples as required.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a validated High-Performance Liquid Chromatography (HPLC) method with a mass spectrometry detector (LC-MS) to separate and identify the parent compound and any resulting degradation products.
-
Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.
Caption: A logical workflow for the safe and compliant disposal of this compound.
References
Personal protective equipment for handling Civorebrutinib
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Civorebrutinib is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
This compound is an inhibitor of Bruton's tyrosine kinase (BTK) with antineoplastic properties.[1][2] While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for handling potent, investigational compounds and antineoplastic agents.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary barrier to exposure. The level of PPE should be determined by a risk assessment of the specific procedures being performed.[3]
| PPE Component | Specification | Purpose |
| Gloves | Chemotherapy-tested nitrile gloves (meeting ASTM D6978 standard) | Prevents skin contact with the compound. Double gloving is recommended. |
| Gown | Disposable, impermeable, long-sleeved gown that closes in the back | Protects skin and personal clothing from contamination.[4] |
| Eye Protection | Safety glasses with side shields or goggles | Prevents eye exposure from splashes or aerosols.[3][5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Required when handling the powder form outside of a containment system to prevent inhalation.[6] |
| Shoe Covers | Disposable shoe covers | Protects against contamination of personal footwear and prevents tracking of the compound outside the laboratory. |
Engineering Controls
Engineering controls should be the primary method for minimizing exposure.
| Control Measure | Description |
| Ventilation | All work with powdered this compound should be conducted in a certified chemical fume hood, biological safety cabinet, or glove box to minimize inhalation exposure.[7] |
| Containment | Use of closed systems for transfers and manipulations whenever possible. |
Safe Handling and First Aid
Adherence to strict protocols is crucial to prevent accidental exposure.
| Procedure | Description |
| Weighing | Weighing of powdered this compound should be done in a ventilated enclosure with appropriate PPE. |
| Solution Preparation | Prepare solutions in a fume hood. Avoid splashing. |
| Personal Hygiene | Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] |
| Accidental Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. |
| Accidental Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention. |
| Accidental Inhalation | Move to fresh air immediately. Seek medical attention. |
| Accidental Ingestion | Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
Proper management of spills and waste is critical to prevent environmental contamination and secondary exposure.
| Procedure | Description |
| Spill Management | For small spills, absorb with an inert material and place in a sealed container for disposal. For larger spills, evacuate the area and follow institutional procedures for hazardous material spills. A spill kit should be readily available. |
| Waste Disposal | All waste contaminated with this compound (e.g., gloves, gowns, vials, and unused compound) should be disposed of as hazardous or chemotherapeutic waste in accordance with federal, state, and local regulations.[8] This typically involves incineration.[8] |
Experimental Workflow for Handling this compound
The following diagram outlines the key steps and safety considerations for handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
This guide provides a framework for the safe handling of this compound. It is essential to supplement this information with institution-specific safety protocols and to consult with your institution's Environmental Health and Safety (EHS) department for detailed guidance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | BTK inhibitor | Probechem Biochemicals [probechem.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. publications.ashp.org [publications.ashp.org]
- 5. ethz.ch [ethz.ch]
- 6. gerpac.eu [gerpac.eu]
- 7. labeling.pfizer.com [labeling.pfizer.com]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
